Z-Tyr(tbu)-ome
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNNTJYTNRIDM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147616 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-29-1 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5068-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Tyr(tbu)-ome: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of Z-Tyr(tbu)-ome, a critical protected amino acid derivative utilized in synthetic peptide chemistry. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other fields requiring the precise chemical synthesis of peptides.
Chemical Structure and Identifiers
This compound, systematically named methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the α-amino group and a tert-butyl (tBu) group on the phenolic hydroxyl group of the tyrosine side chain. The carboxyl group is esterified as a methyl ester (-OMe). These protecting groups are essential in peptide synthesis to prevent unwanted side reactions during chain elongation.[2]
The chemical structure of this compound is depicted below:
Synonyms: Cbz-O-tert-butyl-L-tyrosine methyl ester, (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate, Z-Tyr(But)-OMe.[1][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₅ | [1][3][4] |
| Molecular Weight | 385.45 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [4][5] |
| Predicted Boiling Point | 529.8 ± 50.0 °C | [4] |
| Predicted Density | 1.138 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 10.81 ± 0.46 | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage Temperature | Sealed in dry, Room Temperature or -15°C | [3][4] |
Experimental Protocols
This compound is primarily used as a building block in peptide synthesis. The following sections provide a generalized experimental workflow for its synthesis and its subsequent use in peptide chain elongation.
Conceptual Synthesis of this compound
While a specific detailed protocol for the direct synthesis of this compound was not found, a logical synthetic route can be inferred from standard protection chemistry of amino acids. The process involves the protection of the amino and hydroxyl groups of L-tyrosine methyl ester. A similar synthesis for Z-Tyr-OMe has been described and can be adapted.[1]
References
Cbz-Tyr(tBu)-OMe CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine methyl ester, commonly referred to as Cbz-Tyr(tBu)-OMe. This compound is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. Its dual-protection scheme, with the Cbz group on the amine and the tert-butyl ether on the phenolic side chain, offers strategic advantages for the controlled assembly of complex peptide structures.
Core Compound Data
The fundamental physicochemical properties of Cbthis compound are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 5068-29-1 | [1] |
| Molecular Formula | C₂₂H₂₇NO₅ | [2] |
| Molecular Weight | 385.45 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point (Predicted) | 529.8 ± 50.0 °C | [2] |
| Density (Predicted) | 1.138 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
Synthetic and Application Workflows
The utility of Cbthis compound is best understood through its synthesis and subsequent application in peptide chemistry. The following diagrams illustrate these key processes.
References
Navigating the Solubility Landscape of Z-Tyr(tbu)-ome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Tyr(tbu)-ome, or N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine methyl ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the tert-butyl (tBu) group on the phenolic hydroxyl, are instrumental in directing the peptide chain elongation. However, the successful incorporation of this and other protected amino acids is fundamentally dependent on their solubility in the organic solvents used throughout the SPPS workflow. Poor solubility can lead to incomplete reactions, challenging purifications, and ultimately, lower yields of the desired peptide.
Solubility of this compound: A Qualitative and Comparative Overview
Qualitative assessments indicate that this compound is generally soluble in a range of common organic solvents used in peptide synthesis. This includes chlorinated solvents, polar aprotic solvents, and ethers.
Qualitative Solubility of this compound
| Solvent Class | Examples | Solubility |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Soluble |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble |
| Acetates | Ethyl Acetate | Soluble |
While specific quantitative solubility data for this compound is not widely published, data for the structurally similar Fmoc-Tyr(tBu)-OH provides a useful benchmark for its solubility in a key polar aprotic solvent.
Quantitative Solubility of a Related Protected Amino Acid
| Compound | Solvent | Solubility (at 25°C) |
| Fmoc-Tyr(tBu)-OH | DMSO | 100 mg/mL[1] |
It is important to note that the N-terminal protecting group (Z vs. Fmoc) and the C-terminal modification (methyl ester vs. free acid) will influence the overall polarity and crystal lattice energy of the molecule, thus affecting its solubility. Generally, the methyl ester of this compound is expected to be slightly less polar than the free acid of Fmoc-Tyr(tBu)-OH.
Factors Influencing the Solubility of Protected Amino Acids
The solubility of a protected amino acid like this compound is a complex interplay of several factors:
-
Protecting Groups: The nature of the protecting groups on the alpha-amino group, the side chain, and the C-terminus significantly impacts the molecule's polarity, ability to form hydrogen bonds, and overall size. Bulky, non-polar groups like tert-butyl can increase solubility in less polar organic solvents.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Polar aprotic solvents like DMF and DMSO are often effective due to their ability to solvate the polar regions of the molecule without interfering with the protecting groups.
-
Temperature: Solubility generally increases with temperature, although this is not always linear and must be balanced against the potential for degradation of the protected amino acid.
-
Presence of Salts: The addition of certain salts, such as lithium chloride (LiCl), can disrupt intermolecular interactions and enhance the solubility of protected peptides in organic solvents.[2]
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for their specific experimental conditions, the following general protocol can be employed.
Objective: To determine the saturation solubility of a protected amino acid in a given organic solvent at a specific temperature.
Materials:
-
Protected amino acid (e.g., this compound)
-
Organic solvent of interest (e.g., DMF, DCM, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the protected amino acid into a vial.
-
Add a known volume of the organic solvent.
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the protected amino acid of known concentrations in the same solvent.
-
Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the supernatant sample with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a protected amino acid.
Caption: Workflow for determining the solubility of a protected amino acid.
Conclusion
Understanding the solubility of this compound and other protected amino acids is paramount for the efficient and successful synthesis of peptides. While quantitative data for every derivative in every solvent may not be readily available, a combination of qualitative information, data from analogous compounds, and a fundamental understanding of the factors influencing solubility can guide solvent selection. For applications requiring high precision, the experimental protocol outlined in this guide provides a robust method for determining solubility under specific laboratory conditions. This knowledge empowers researchers to optimize their synthetic strategies, minimize potential roadblocks, and ultimately achieve their peptide synthesis goals with greater confidence and success.
References
The Strategic Triad: Unraveling the Functions of Z, tBu, and OMe Protecting Groups in Z-Tyr(tBu)-OMe for Advanced Peptide Synthesis
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. The use of protecting groups is a cornerstone of this discipline, preventing unwanted side reactions and ensuring the fidelity of the peptide chain elongation. This technical guide delves into the core functions and synergistic interplay of the benzyloxycarbonyl (Z), tert-butyl (tBu), and methyl ester (OMe) protecting groups in the versatile amino acid derivative, Z-Tyr(tBu)-OMe. Understanding the distinct roles and orthogonal nature of these groups is crucial for their effective application in solution-phase peptide synthesis, a technique favored for the large-scale production of shorter peptides and peptide fragments.
Core Functions of the Protecting Groups
The strategic deployment of protecting groups in this compound allows for the selective manipulation of the three reactive functionalities of the tyrosine amino acid: the α-amino group, the phenolic hydroxyl side chain, and the C-terminal carboxylic acid.
The Z (Benzyloxycarbonyl) Group: N-α Protection
The Z-group, also known as Cbz, serves as a robust shield for the α-amino group of tyrosine. This protection is critical to prevent the nucleophilic amine from engaging in undesired reactions, most notably self-condensation or reacting out of sequence during peptide bond formation.
Key Advantages of the Z-Group:
-
Racemization Resistance: The urethane linkage formed by the Z-group helps to suppress racemization at the α-carbon during coupling reactions.
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.
-
Defined Deprotection: The Z-group is stable under moderately acidic and basic conditions but can be selectively removed under specific, relatively harsh conditions, primarily through catalytic hydrogenolysis or with strong acids like HBr in acetic acid.
The tBu (tert-Butyl) Group: Side-Chain Protection
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions such as O-acylation during peptide coupling. The tert-butyl (tBu) group forms a stable ether linkage with the hydroxyl group, effectively rendering it inert during the peptide elongation process.
Key Advantages of the tBu-Group:
-
Acid Lability: The tBu group is highly susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal.
-
Base and Hydrogenolysis Stability: It is stable to the basic conditions often used in peptide synthesis and is resistant to the catalytic hydrogenolysis conditions used to cleave the Z-group. This stability is the linchpin of its orthogonality with the Z-group.
-
Prevention of Side Reactions: By masking the hydroxyl group, the tBu group prevents unwanted acylation and potential alkylation of the aromatic ring.
The OMe (Methyl Ester) Group: C-Terminal Protection
The methyl ester (OMe) protects the C-terminal carboxylic acid of the tyrosine derivative. This prevents the carboxylate from acting as a nucleophile and interfering with the desired peptide bond formation.
Key Advantages of the OMe-Group:
-
Stability: The methyl ester is stable under the conditions typically used for peptide coupling and for the removal of many N-terminal protecting groups.
-
Saponification for Deprotection: The OMe group is typically removed by saponification, which involves hydrolysis with a base, such as sodium hydroxide or lithium hydroxide, in an aqueous-organic solvent mixture.
The Orthogonal Synergy of Z and tBu Protecting Groups
The true power of this compound lies in the orthogonality of the Z and tBu protecting groups. Orthogonality in this context means that each protecting group can be removed under a specific set of conditions without affecting the other. This selective deprotection is fundamental to the controlled, stepwise construction of a peptide chain.
The Z-group is stable to the acidic conditions required to remove the tBu group, and conversely, the tBu group is stable to the hydrogenolysis conditions used to cleave the Z-group. This orthogonal relationship allows for a flexible and strategic approach to peptide synthesis. For instance, the Z-group can be removed to allow for N-terminal chain elongation, while the tBu group remains to protect the tyrosine side chain. Subsequently, the tBu group can be removed during the final deprotection step.
Quantitative Data
The efficiency of protection and deprotection steps is critical for the overall yield and purity of the synthesized peptide. The following tables summarize typical conditions and expected outcomes for the protecting groups in this compound.
Table 1: Deprotection Conditions and Orthogonality
| Protecting Group | Reagents and Conditions for Removal | Stability Towards Other Deprotection Conditions | Typical Yield |
| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C in MeOH or EtOH) | Stable to mild acid (TFA) and base (saponification) | >95% |
| Strong Acid (HBr in Acetic Acid) | >90% | ||
| tBu (tert-Butyl) | Strong Acid (TFA in DCM, often with scavengers) | Stable to catalytic hydrogenolysis and saponification | >95% |
| OMe (Methyl Ester) | Saponification (LiOH or NaOH in THF/H₂O or MeOH/H₂O) | Stable to catalytic hydrogenolysis and mild acid (TFA) | >90% |
Table 2: Typical Solution-Phase Peptide Coupling Reaction Parameters
| Parameter | Value |
| Coupling Reagents | DCC/HOBt, EDC/HOBt, HATU/DIPEA |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 80 - 95% |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solution-phase peptide synthesis.
Protocol for the Saponification of this compound to Z-Tyr(tBu)-OH
Objective: To deprotect the C-terminal methyl ester to yield the free carboxylic acid for subsequent coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a 1 M aqueous solution of LiOH (1.1 - 1.5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Tyr(tBu)-OH.
Protocol for the Solution-Phase Coupling of Z-Tyr(tBu)-OH with an Amino Acid Ester (e.g., H-Ala-OMe)
Objective: To form a dipeptide by coupling the free carboxyl group of Z-Tyr(tBu)-OH with the free amino group of another amino acid derivative.
Materials:
-
Z-Tyr(tBu)-OH
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation of the Amino Component: Dissolve H-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool to 0°C and add DIPEA (1.1 equivalents) dropwise. Stir for 20 minutes at 0°C to obtain the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Z-Tyr(tBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C.
-
Coupling Reaction: Add DCC (1.1 equivalents) to the solution from step 2 and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the free amine solution from step 1 to this mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter off the DCU precipitate and wash the filter cake with DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide, Z-Tyr(tBu)-Ala-OMe, by silica gel column chromatography or recrystallization.
Conclusion
The strategic combination of the Z, tBu, and OMe protecting groups in this compound provides a powerful and versatile tool for peptide chemists. The orthogonal nature of the Z and tBu groups allows for selective deprotection and controlled, stepwise peptide chain elongation. A thorough understanding of the specific functions and reaction conditions for the cleavage of each protecting group is essential for the successful synthesis of complex peptides with high yield and purity. This technical guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this important amino acid derivative.
Z-Tyr(tbu)-ome safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of Z-Tyr(tbu)-ome
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is fundamental to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides detailed technical information, safety protocols, and handling procedures for this compound (CAS No: 5068-29-1), a derivative of the amino acid tyrosine commonly utilized in peptide synthesis.
Chemical Identification and Properties
This compound, with the full chemical name (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate, is a white to off-white solid.[1] It is essential to be familiar with its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5068-29-1 | [1][2][3] |
| Molecular Formula | C22H27NO5 | [1][3] |
| Molecular Weight | 385.45 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 51-55°C | [4] |
| Boiling Point | 529.8 ± 50.0 °C (Predicted) | [1] |
| Density | 1.138 ± 0.06 g/cm3 (Predicted) | [1] |
| Storage Temperature | Sealed in dry, Room Temperature or -20 ± 5 °C for long-term storage | [1][4] |
| pKa | 10.81 ± 0.46 (Predicted) | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with specific hazard statements. It is crucial to understand these hazards to implement appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Hazard Statement (H-Code) | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
The signal word associated with these hazards is "Warning".[1]
Safe Handling and Storage
Proper handling and storage are critical to minimize risk and maintain the chemical's stability.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][5]
-
Avoidance of Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.[2]
-
Personal Contact: Avoid contact with skin and eyes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands and skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage
-
Conditions: Store in a dry, cool, and well-ventilated place.[2] The recommended long-term storage temperature can vary, with some sources recommending room temperature while others suggest 2-8°C or -20°C.[1][4] Always consult the supplier-specific recommendations.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH approved standards.[1][8] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use in accordance with good laboratory practices.[1][6][8] |
| Skin and Body Protection | A laboratory coat is required. For larger spills or significant handling, a full suit may be necessary.[6][8] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[6][8] In case of insufficient ventilation or longer exposure, a self-contained breathing apparatus (SCBA) should be used.[7] |
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and inhalation.[2] Ensure adequate ventilation and wear appropriate PPE.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]
-
Containment and Cleanup: For small spills, use appropriate tools to collect the material and place it in a suitable, closed container for disposal.[6] For large spills, use a shovel to transfer the material to a convenient waste disposal container.[6]
Disposal Considerations
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[7][9] Treat unused this compound and contaminated materials as chemical waste.[10][11] Place in a designated, labeled, and sealed container for collection by an approved hazardous waste disposal service.[10]
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model
Objective: To assess the skin irritation potential of this compound by measuring its cytotoxic effect on a reconstructed human epidermis model.
Methodology:
-
Preparation of Test Chemical: this compound is weighed as a solid. If it is not soluble in water or saline, a suitable solvent must be chosen that does not affect the viability of the tissue model. The solid chemical is applied directly to the tissue surface.
-
Tissue Culture: Commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage according to the manufacturer's instructions.
-
Application of Test Chemical:
-
A defined amount of this compound (e.g., 25 mg or 25 µL) is applied topically to the surface of the RhE tissue.
-
Negative (e.g., Phosphate Buffered Saline) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run in parallel.
-
-
Exposure and Incubation: The tissues are exposed to the test chemical for a specified period (e.g., 60 minutes) at 37°C, 5% CO2.
-
Rinsing: After exposure, the test chemical is carefully removed by rinsing the tissue surface with a buffered saline solution.
-
Post-Incubation: Tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.
-
Viable cells reduce the yellow MTT to a blue formazan salt.
-
The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).
-
-
Data Analysis:
-
The viability of each tissue is expressed as a percentage of the negative control tissue viability.
-
A substance is classified as an irritant (Category 2) if the mean tissue viability is less than or equal to 50%.
-
Visualized Workflows and Relationships
Safety and Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to use in an experimental setting.
Caption: Standard laboratory workflow for handling this compound.
Hazard Mitigation Logic
This diagram shows the logical relationships between the identified hazards of this compound and the corresponding mitigation strategies.
Caption: Relationship between hazards and control measures for this compound.
References
- 1. This compound | 5068-29-1 [amp.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5068-29-1 this compound AKSci 7971AH [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Linaclotide Utilizing a Z-Tyr(tBu)-OMe Intermediate Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C, approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its complex structure, characterized by three specific disulfide bonds (Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³), presents a significant synthetic challenge.[2] While solid-phase peptide synthesis (SPPS) is the most documented method for its preparation, this guide explores a scientifically robust, alternative strategy employing a solution-phase approach for initial fragment assembly, commencing with the N-terminally protected tyrosine methyl ester, Z-Tyr(tBu)-OMe. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols derived from established peptide chemistry principles, and quantitative data from analogous solid-phase syntheses to serve as a benchmark for process evaluation.
Introduction to the Synthetic Strategy
The synthesis of a complex peptide like linaclotide requires meticulous planning, particularly concerning the sequential formation of its three disulfide bridges to prevent misfolding and isomeric impurities.[2] The strategy detailed herein is a hybrid approach, leveraging the strengths of both solution-phase and solid-phase techniques.
The core of this strategy involves:
-
Preparation of the C-Terminal Intermediate: Synthesis of the N-benzyloxycarbonyl (Z) and O-tert-butyl (tBu) protected tyrosine methyl ester, this compound.
-
Solution-Phase Fragment Condensation: Stepwise elongation of the peptide chain from the C-terminus (Tyrosine-14) in solution. This method allows for the purification of intermediate fragments, potentially leading to a higher purity final linear peptide.
-
Regioselective Disulfide Bond Formation: A critical phase involving orthogonal cysteine-thiol protecting groups to direct the specific pairing of cysteine residues.
-
Final Deprotection and Purification: Removal of all protecting groups and purification of the final active pharmaceutical ingredient (API) by reverse-phase high-performance liquid chromatography (RP-HPLC).
This approach is contrasted with the more common full solid-phase peptide synthesis (SPPS) method, which typically begins with Fmoc-Tyr(tBu)-OH anchored to a Wang or 2-chlorotrityl resin.[2][3]
Signaling Pathway of Linaclotide
Linaclotide functions by activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP initiates a signaling cascade that results in the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.
Experimental Protocols
Synthesis of Z-L-Tyr(tBu)-OMe Intermediate
This protocol is adapted from established methods for amino acid protection.[4]
-
Esterification of L-Tyrosine: L-Tyrosine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise. The mixture is refluxed to produce L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl).
-
N-terminal Protection (Z-group): The H-Tyr-OMe·HCl is dissolved in an aqueous solution. Ethyl acetate and sodium carbonate are added, followed by benzyl chloroformate (Z-Cl). The pH is maintained between 7-10 to yield Z-L-Tyr-OMe.
-
Side-Chain Protection (tBu-group): The purified Z-L-Tyr-OMe is dissolved in dichloromethane (CH₂Cl₂). Concentrated sulfuric acid is added as a catalyst, followed by the introduction of isobutene gas. The reaction proceeds at room temperature for several days to yield the final intermediate, Z-L-Tyr(tBu)-OMe.[4]
Proposed Solution-Phase Assembly of Linear Linaclotide Precursor
This section outlines a hypothetical, yet chemically sound, solution-phase synthesis workflow starting from the C-terminal Tyr. The strategy involves the synthesis of peptide fragments, which are then coupled together. For clarity, a simplified stepwise elongation is described. Cysteine residues must be protected with orthogonal protecting groups to allow for sequential disulfide bond formation. A common set includes Trityl (Trt) for one pair, Acetamidomethyl (Acm) for the second, and a third labile group for the last pair.
General Coupling Cycle:
-
C-Terminal Deprotection: The methyl ester of the growing peptide chain is saponified (e.g., using NaOH in a methanol/water mixture) to reveal a free carboxyl group.
-
N-Terminal Deprotection: The Z-group of the amino acid to be added is removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to reveal a free amino group.
-
Coupling: The two components are coupled using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Purification: The resulting protected peptide fragment is purified by column chromatography or crystallization.
This cycle is repeated for all 14 amino acids. Due to the complexity, a more practical approach would involve the synthesis of 2-4 amino acid fragments, which are then coupled together.
Regioselective Disulfide Bond Formation
This critical stage is performed after the full linear peptide is synthesized and deprotected, except for the orthogonal cysteine-thiol protecting groups. The order of disulfide bond formation is crucial for achieving high yields of the correctly folded peptide.[5] A common strategy involves using Mmt (4-methoxytrityl), Dpm (diphenylmethyl), and o-NBn (2-nitrobenzyl) as orthogonal protecting groups.[2]
-
First Disulfide Bond (On-Resin or in Solution): The most labile protecting group pair (e.g., Mmt) is selectively removed using a mild acid solution (e.g., 2% TFA in DCM).[2] The exposed thiols are then oxidized on-resin using an agent like N-chlorosuccinimide (NCS).[2][6]
-
Cleavage from Resin (if applicable) and Second Bond Formation: The peptide, now containing one disulfide bond, is cleaved from the solid support (if an initial SPPS fragment was used) and other protecting groups like Dpm are removed. The second disulfide bond is formed in solution using an oxidant like disulfiram (DSF).[2]
-
Third Disulfide Bond Formation: The final protecting group (e.g., photosensitive o-NBn) is removed. For o-NBn, this is achieved by exposure to UV light (e.g., 365 nm), and the final disulfide bond is formed simultaneously, often in the presence of an oxidant.[2]
Final Deprotection and Purification
-
Global Deprotection: All remaining side-chain protecting groups (e.g., tBu on Tyr, Glu, Thr; Trt on Asn) are removed using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS) (e.g., TFA:H₂O:TIPS = 95:2.5:2.5 v/v/v).[2]
-
Purification: The crude linaclotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]
-
Lyophilization: The purified fractions are combined, and the solvent is removed by lyophilization to yield the final peptide as a white, fluffy powder.
Data Presentation
Table 1: Summary of SPPS Resin and Loading
| Parameter | Value | Source |
| Resin Type | Fmoc-Tyr(tBu)-Wang Resin | [2] |
| Resin Substitution | 0.64 mmol/g | [2] |
| Synthesis Scale | 0.25 mmol | [2] |
Table 2: Reagents for SPPS Coupling and Deprotection
| Step | Reagents | Stoichiometry (vs. Resin) | Source |
| Coupling | Fmoc-Amino Acid, HBTU | 4 equiv. | [2] |
| Activation | N,N'-diisopropylethylamine (DIEA) | 8 equiv. | [2] |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | [2] |
Table 3: Yield and Purity Data (Illustrative)
| Stage | Product | Yield | Purity (by HPLC) | Source |
| Folding & Oxidation | Crude Linaclotide | ~50-60% (isolated yield after folding) | Varies | [7] |
| Final Purification | Purified Linaclotide | >35% (overall) | >99% | [8] |
Note: Yields are highly dependent on the specific protocol, especially the efficiency of the disulfide bond formation and purification steps. The provided figures are illustrative based on published data for similar peptides or specific linaclotide synthesis reports.
Conclusion
The synthesis of linaclotide via a this compound intermediate presents a viable, albeit less common, alternative to a full solid-phase approach. This strategy, rooted in classic solution-phase peptide chemistry, offers potential advantages in the purification of intermediate fragments, which could translate to higher purity of the final linear precursor before the critical and often yield-limiting disulfide folding steps. While this guide proposes a logical and chemically sound pathway, further empirical process development would be required to optimize reaction conditions, yields, and scalability. The detailed protocols for regioselective disulfide bond formation and purification, derived from extensive literature on linaclotide, are directly applicable regardless of the method used to obtain the linear peptide precursor. This technical guide serves as a foundational resource for researchers aiming to explore diverse synthetic strategies for this therapeutically important peptide.
References
- 1. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide [mdpi.com]
- 3. US10442838B2 - Linaclotide synthesis method - Google Patents [patents.google.com]
- 4. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Z-Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the field of organic chemistry, has played a pivotal role in the advancement of peptide synthesis and the development of complex pharmaceuticals. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Z-group was the first reliable amine-protecting group that enabled the controlled, stepwise synthesis of peptides, a feat that revolutionized the study of proteins and paved the way for the creation of novel therapeutics. This technical guide provides a comprehensive overview of the Z-protecting group, detailing its introduction, removal, stability, and applications, with a focus on quantitative data, experimental protocols, and logical workflows to aid researchers in its effective utilization.
Core Concepts: The Role and Utility of the Z-Protecting Group
The primary function of the Z-protecting group is to temporarily mask the nucleophilic nature of the amino group in amino acids. By converting the amine into a carbamate, its reactivity is significantly diminished, preventing unwanted side reactions during peptide bond formation. The Z-group's enduring popularity stems from a combination of key characteristics:
-
Ease of Introduction: The Z-group is readily introduced under mild basic conditions.
-
Robust Stability: It is stable to a wide range of reagents and conditions commonly employed in multi-step synthesis.
-
Facile Cleavage: The Z-group can be removed under specific and mild conditions, primarily through catalytic hydrogenolysis or by treatment with strong acids.
-
Orthogonality: Its unique cleavage conditions make it orthogonal to other widely used protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for selective deprotection in complex synthetic strategies.[1][2]
Quantitative Data Summary
The efficiency of the introduction and removal of the Z-protecting group is a critical factor in its application. The following tables summarize representative quantitative data for these transformations across various amino acid substrates and reaction conditions.
Table 1: Representative Yields for Z-Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |
| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 | [3] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |
| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 | [3] |
| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 | [3] |
| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 | [3] |
Table 2: Comparison of Z-Deprotection Methods and Yields
| Z-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference(s) |
| Z-Glycine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95 | [3] |
| Z-Alanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95 | [3] |
| Z-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [3] |
| Z-Leucine | Transfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux | > 90 | [3] |
| Z-Protected Peptide | Na / liq. NH3 | ~85 | [3] |
Table 3: Spectroscopic Data for Representative Z-Protected Amino Acids
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Reference(s) |
| N-Cbz-Glycine | δ 12.6 (s, 1H), 7.58 (t, J=6.2 Hz, 1H), 7.37-7.32 (m, 5H), 5.05 (s, 2H), 3.68 (d, J=6.2 Hz, 2H) (DMSO-d6) | δ 171.5, 156.8, 137.2, 128.3, 127.7, 127.6, 65.5, 43.5 (DMSO-d6) | [4] |
| N-Cbz-L-Alanine | δ 10.9 (s, 1H), 7.32 (m, 5H), 6.9 (d, 1H), 5.48 (d, 1H), 5.15 (d, 1H), 5.10 (d, 1H), 4.29 (m, 1H), 1.44 (d, 3H) (CDCl3, mixture of rotamers) | Not readily available | [5] |
| N-Cbz-L-Leucine | δ 7.35 (m, 5H), 5.11 (s, 2H), 4.34 (m, 1H), 1.69 (m, 2H), 1.52 (m, 1H), 0.93 (dd, 6H) (CDCl3) | Not readily available | [3] |
| N-Cbz-L-Phenylalanine | δ 10.5 (br s, 1H), 7.3-7.1 (m, 10H), 5.0 (s, 2H), 4.6 (m, 1H), 3.1 (m, 2H) (CDCl3) | δ 175.9, 156.0, 136.2, 135.9, 129.2, 128.5, 128.4, 128.1, 127.9, 127.0, 67.1, 56.4, 38.2 (CDCl3) | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the Z-protecting group.
Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a general method for the N-terminal protection of an amino acid using benzyl chloroformate under aqueous basic conditions.
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na2CO3) solution (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask equipped with a magnetic stir bar. Cool the solution in an ice bath.[3]
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the Z-protected amino acid should form.[3]
-
Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Z-protected amino acid.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Z-Deprotection by Catalytic Hydrogenolysis
This is the most common and mildest method for the removal of the Z-group.
Materials:
-
Z-protected amino acid or peptide (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol % of Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Magnetic stirrer, filtration apparatus, rotary evaporator
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[3]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Filtration: Upon completion of the reaction (disappearance of starting material), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying and should be handled with care, preferably kept wet.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this process.[3]
Protocol 3: Z-Deprotection by Acidic Cleavage with HBr in Acetic Acid
This method is employed when the substrate is sensitive to catalytic hydrogenation.
Materials:
-
Z-protected amino acid or peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Magnetic stirrer, centrifuge or filtration apparatus
Procedure:
-
Reaction: Dissolve the Z-protected compound in 33% HBr in acetic acid at room temperature and stir for 20 minutes to 2 hours. Monitor the reaction by TLC.
-
Precipitation: Add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolation: Collect the precipitate by centrifugation or vacuum filtration.
-
Washing: Wash the precipitate with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.
-
Drying: Dry the resulting solid under vacuum to obtain the deprotected peptide hydrobromide salt.
Mandatory Visualizations
The following diagrams illustrate key processes involving the Z-protecting group, created using the DOT language for Graphviz.
Mechanism of Z-Group Protection
Mechanism of Z-Group Deprotection by Hydrogenolysis
Workflow for Peptide Synthesis using Z-Protection
Conclusion
The benzyloxycarbonyl (Z) protecting group remains a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry. Its robust stability, ease of introduction, and mild, selective removal have solidified its place in the synthetic chemist's toolbox for nearly a century. This guide has provided a comprehensive overview of the Z-group, from its fundamental principles to practical experimental protocols and quantitative data. By understanding the nuances of its application and the various methods for its cleavage, researchers, scientists, and drug development professionals can continue to leverage this venerable protecting group to construct complex molecules of therapeutic and scientific importance.
References
- 1. researchgate.net [researchgate.net]
- 2. N-CARBOBENZOXY-DL-PHENYLALANINE(3588-57-6) 13C NMR spectrum [chemicalbook.com]
- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terahertz spectroscopic detection of amino acid molecules under magnetic field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing O-tert-Butyl-L-Tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of tyrosine residues into synthetic peptides is fundamental for a vast array of applications, from studying signal transduction pathways to developing novel therapeutics. The reactive phenolic hydroxyl group on the tyrosine side chain necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as O-acylation.[1][2] The tert-butyl (tBu) ether is a robust and widely used protecting group for this purpose, as it is stable to the basic conditions of Fmoc-group removal but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[1][3]
This document provides a detailed protocol for the incorporation of tyrosine using Fmoc-Tyr(tBu)-OH , which is the industry-standard building block for this purpose in the widely adopted Fmoc/tBu orthogonal synthesis strategy.[3][4]
Note on Z-Tyr(tbu)-ome: The derivative N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (this compound) is generally not suitable for direct, stepwise solid-phase peptide synthesis. The N-terminal Z-group requires harsh cleavage conditions (e.g., hydrogenolysis or strong acid) incompatible with standard SPPS linkers, and the C-terminal methyl ester (-ome) blocks the carboxylic acid needed for activation and coupling to the growing peptide chain. This derivative is more appropriate for solution-phase synthesis or the synthesis of specific peptide fragments.
The following protocols are based on the standard and highly efficient Fmoc/tBu SPPS strategy.
Physicochemical Properties of Fmoc-Tyr(tBu)-OH
A thorough understanding of the building block's properties is essential for accurate and successful synthesis.
| Property | Value |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.5 g/mol |
| Appearance | White to off-white solid |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) - Base-labile |
| Side-Chain Protection | tert-Butyl (tBu) - Acid-labile |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
[Source: BenchChem[4]]
Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OH
The general workflow for solid-phase peptide synthesis is an iterative process involving the swelling of a solid support resin, followed by repeated cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The process concludes with the cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups.
Quantitative Data Summary
Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling (0.1 mmol Scale)
Successful coupling depends on the appropriate stoichiometry of reagents relative to the resin's functional loading. Using an excess of reagents drives the reaction to completion.
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU / HATU | 1.9 - 4.9 | Uronium/Aminium salt activator |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt / OxymaPure | 3 - 5.5 | Reduces racemization and improves efficiency[3] |
| Bases | ||
| DIPEA (DIEA) | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization[3] |
[Source: BenchChem[3]]
Table 2: Common Cleavage Cocktails for Peptides with Tyr(tBu)
The choice of cleavage cocktail is critical for efficiently removing the tBu group while preventing side reactions caused by the resulting tert-butyl cation.[5] Scavengers are added to "trap" these reactive cations.[2][5]
| Reagent Name | Composition (v/v/v) | Scavengers | Use Case & Notes |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Water, Triisopropylsilane | A good starting point for most peptides. TIS is a very effective scavenger for tBu cations. Low-odor option.[2][5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | Robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp in addition to Tyr.[6][7][8] |
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring that all functional sites are accessible and for promoting efficient diffusion of reagents.[4]
-
Place the resin (e.g., Rink Amide, 0.1 mmol loading) in a fritted syringe or an appropriate reaction vessel.
-
Add 5-10 mL of N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Agitate the resin gently for at least 30-60 minutes at room temperature.
-
Drain the solvent completely.[4]
Iterative Cycle: Fmoc Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
A. Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.[4]
-
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate for 3-5 minutes and then drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 15-20 minutes to ensure complete deprotection.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for coupling.
B. Coupling of Fmoc-Tyr(tBu)-OH (HBTU/DIPEA Method)
This protocol uses HBTU, a common and efficient uronium salt-based coupling reagent.[3]
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq., ~138 mg for 0.1 mmol scale), HBTU (2.9 eq., ~110 mg), and HOBt (3 eq., ~46 mg) in 3-5 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., ~105 µL) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.[3]
-
Coupling Reaction: Add the complete activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[3] If the test is positive (blue beads), the coupling reaction should be repeated.
-
Washing: After a successful coupling, drain the solution and wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts.[4] The resin is now ready for the next deprotection cycle.
Final Cleavage and Side-Chain Deprotection
This final step simultaneously cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tBu from tyrosine.[4][5]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O (v/v/v). For a 0.1 mmol synthesis, 2-3 mL of the cocktail is typically sufficient.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate the mixture gently at room temperature for 2-3 hours.[4][5]
-
Peptide Isolation: Filter the resin and collect the TFA filtrate, which contains the cleaved peptide, into a clean conical tube. Wash the resin with a small amount of fresh TFA (0.5-1 mL) to ensure complete recovery.[5]
Peptide Precipitation and Recovery
-
Add the collected TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form immediately.[4]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Repeat this wash 2-3 times to remove residual scavengers and cleavage byproducts.[4]
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
References
Application Notes & Protocols: Solution-Phase Peptide Synthesis with Z-Tyr(tbu)-ome
Introduction
Solution-phase peptide synthesis (SPPS) is a foundational technique for constructing peptides, particularly advantageous for shorter sequences and large-scale industrial production.[1] This method involves the sequential coupling of amino acids in a homogenous solution, allowing for the purification and characterization of intermediate products at each stage. This document provides detailed protocols for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome) as a starting material for dipeptide synthesis.
The this compound derivative offers a strategic combination of protecting groups: the benzyloxycarbonyl (Z) group for temporary N-terminal protection and the acid-labile tert-butyl (tBu) ether for the tyrosine side-chain.[2][3] The Z group is stable under various conditions but can be selectively removed by catalytic hydrogenation.[2] The tBu group provides robust protection against side reactions and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), often in the final deprotection step.[3][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in peptide chemistry.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for quick reference.[5]
| Property | Value |
| Molecular Formula | C₂₂H₂₇NO₅ |
| Molecular Weight | 385.5 g/mol [5] |
| Appearance | White to off-white powder |
| CAS Number | 5068-29-1[5][6] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate |
| Storage | 2-8°C |
Overall Synthesis Workflow
The synthesis begins with the saponification of the methyl ester of this compound to yield the free carboxylic acid, which is necessary for activation and coupling. This is followed by a coupling reaction with the desired amino acid ester. Subsequent steps involve the selective deprotection of the N-terminal Z-group, and finally, the removal of the side-chain tBu group and C-terminal ester to yield the final peptide, which is then purified.
Experimental Protocols
The following protocols detail the stepwise synthesis of a dipeptide, using Alanine methyl ester (H-Ala-OMe) as an example coupling partner.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to generate the free carboxylic acid necessary for the coupling reaction.
Materials:
-
This compound
-
Methanol (MeOH)
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of methanol in a round-bottom flask.
-
Add 1M NaOH (1.5 eq) dropwise while stirring at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to dissolve the residue and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Extract the product (Z-Tyr(tbu)-OH) with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.
Protocol 2: Synthesis of the Dipeptide Z-Tyr(tbu)-Ala-OMe
This protocol details the coupling of Z-Tyr(tbu)-OH with Alanine methyl ester using EDC and HOBt as coupling agents.
Materials:
-
Z-Tyr(tbu)-OH (from Protocol 1)
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[7]
-
1-Hydroxybenzotriazole (HOBt)[8]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
Procedure:
-
Prepare Alanine methyl ester free base: Dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. This solution is used directly.[7]
-
Activate the Carboxylic Acid: In a separate flask, dissolve Z-Tyr(tbu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 30 minutes at 0°C.[7]
-
Coupling Reaction: Add the Alanine methyl ester free base solution (from step 1) to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-Tyr(tbu)-Ala-OMe.
Protocol 3: N-Terminal Z-Group Deprotection
This protocol describes the removal of the Z protecting group via catalytic hydrogenation.
Materials:
-
Z-Tyr(tbu)-Ala-OMe (from Protocol 2)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the protected dipeptide, Z-Tyr(tbu)-Ala-OMe, in methanol.
-
Carefully add 10% Pd/C (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Tyr(tbu)-Ala-OMe. This product is often used immediately in the next step without further purification.
Protocol 4: Final Deprotection and Purification
This protocol details the simultaneous removal of the side-chain tBu group and saponification of the C-terminal methyl ester, followed by purification.
Materials:
-
H-Tyr(tbu)-Ala-OMe (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Water
-
Cold diethyl ether
-
Preparative RP-HPLC system
Procedure:
-
Deprotection: Dissolve the peptide in a cleavage cocktail of 95% TFA and 5% water.[9] Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Remove the TFA under a stream of nitrogen or by rotary evaporation (use a trap). Add ice-cold diethyl ether to the residue to precipitate the crude peptide.[9]
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove organic scavengers.
-
Dry the crude peptide under vacuum.
-
Purification: Purify the final dipeptide (H-Tyr-Ala-OH) by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[10]
-
Pool the fractions containing the pure product, and lyophilize to obtain the final peptide as a white fluffy powder.
Reaction Scheme Visualization
The chemical transformations for the synthesis of a dipeptide (Tyr-Ala) are illustrated below.
Representative Data Summary
The following table summarizes typical quantitative results that can be expected for the described solution-phase synthesis steps. Actual results may vary based on reaction scale, purity of reagents, and specific reaction conditions.
| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Analysis Method |
| 1. Saponification | Z-Tyr(tbu)-OH | 85 - 95% | >98% | TLC, ¹H NMR |
| 2. Coupling | Z-Tyr(tbu)-Ala-OMe | 70 - 90% | >97% | TLC, LC-MS |
| 3. Z-Deprotection | H-Tyr(tbu)-Ala-OMe | 90 - 99% (crude) | Used directly | TLC, LC-MS |
| 4. Final Deprotection | H-Tyr-Ala-OH (crude) | >90% (crude) | Crude | LC-MS |
| 5. Purification | H-Tyr-Ala-OH (pure) | 50 - 70% (from crude) | >98% | Analytical RP-HPLC |
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5068-29-1 [amp.chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Coupling Reagents for Z-Tyr(tbu)-ome in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of coupling reagents in peptide synthesis, with a specific focus on the sterically hindered amino acid derivative, Z-Tyr(tbu)-ome (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester). The tert-butyl ether protecting group on the tyrosine side chain, while crucial for preventing side reactions, introduces significant steric hindrance that can impede peptide bond formation.[1][2] The choice of an appropriate coupling reagent is therefore paramount to achieving high yields, purity, and stereochemical integrity.[3]
Introduction to Coupling Challenges with this compound
The bulky tert-butyl group on the tyrosine side chain of this compound physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4] This steric hindrance slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences.[4] Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often inefficient for coupling sterically hindered amino acids.[4][5] Therefore, more potent activating reagents are required to overcome this steric barrier.[4][5]
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical factor for the success of peptide synthesis.[6] Modern peptide synthesis relies on several classes of coupling reagents, each with distinct mechanisms, reactivity, and suitability for different applications. For sterically hindered residues like this compound, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[4][5]
| Coupling Reagent Class | Examples | Reactivity | Advantages | Disadvantages | Racemization Risk |
| Carbodiimides | DCC, DIC | Moderate | Cost-effective. | Inefficient for hindered couplings[4][5]; formation of insoluble urea byproducts (DCC).[7] | Higher, minimized with additives like HOBt.[7][8] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | High to Very High | Highly efficient for hindered couplings[4][5]; fast reaction times.[6][7] | Higher cost; potential for side reactions if used in excess.[7][8] | Low, especially with HATU and COMU.[6][9] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | Highly efficient, especially for N-methylated amino acids (PyAOP).[4][7] | Byproducts can be difficult to remove. | Low.[10] |
| Other | DEPBT | High | Excellent resistance to racemization[11][12][13]; does not require protection of -OH groups on the amino component.[12][13] | Very Low.[11][12][13] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using recommended activation methods. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and assume the synthesis is proceeding from the C-terminus to the N-terminus, with the N-terminal Fmoc group of the preceding amino acid on the resin having been removed.[2][14]
Protocol 1: Coupling using HATU/DIPEA
This method is highly recommended for sterically hindered amino acids due to the high reactivity of the OAt-ester intermediate formed.[4][5][6]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[2] Drain the DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature.[2]
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-4 hours. For highly hindered couplings, the reaction time can be extended.[4]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[2] If the test is positive, the coupling reaction can be extended or a second coupling (double coupling) can be performed.[5]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.[2]
Protocol 2: Coupling using DIC/HOBt
While less potent than HATU, the use of DIC in conjunction with HOBt is a more cost-effective option that can be effective, though longer reaction times or double coupling may be necessary.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel. Drain the DMF.
-
Reagent Solution Preparation: Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF (or a DCM/DMF mixture).[2]
-
Coupling Reaction: Add the this compound/HOBt solution to the deprotected peptide-resin. Add DIC (3 equivalents) to the resin suspension. Agitate the mixture at room temperature for 2-6 hours.[2]
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times).[2]
Protocol 3: Double Coupling Strategy
For particularly difficult couplings involving this compound, a double coupling strategy is recommended to ensure the reaction goes to completion.[5]
Procedure:
-
Perform the first coupling reaction as described in Protocol 1 or 2 for the standard duration (e.g., 1-2 hours).
-
After the initial coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat the coupling reaction with a fresh solution of activated this compound for an additional 1-2 hours.
-
Monitor the completion of the second coupling using the Kaiser test.
-
Once complete, drain the coupling solution and wash the resin as described in the respective protocols.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the key processes in peptide synthesis involving this compound.
Caption: General workflow of a single cycle in solid-phase peptide synthesis.
Caption: Activation of this compound for peptide bond formation.
Concluding Remarks
The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For routine and challenging syntheses, aminium/uronium reagents such as HATU are recommended for their high efficiency and low risk of racemization.[6] In cases where cost is a significant factor, a DIC/HOBt protocol with extended reaction times or a double coupling strategy can be employed. The protocols and data presented herein provide a comprehensive guide for researchers to optimize their peptide synthesis strategies involving this compound, ultimately leading to higher purity and yields of the target peptide.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nbinno.com [nbinno.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Z-group from Z-Tyr(tbu)-ome Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the benzyloxycarbonyl (Z) group from peptides containing the Z-Tyr(tbu)-ome moiety. The information herein is intended to guide researchers in selecting the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the final peptide product.
Introduction
In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the N-terminus and reactive amino acid side chains. The benzyloxycarbonyl (Z) group is a well-established α-amino protecting group valued for its stability and resistance to racemization during coupling reactions.[1] The tert-butyl (tBu) group is commonly used to protect the phenolic hydroxyl group of tyrosine, while the methyl ester (ome) protects the C-terminal carboxyl group.
The successful synthesis of a target peptide hinges on the efficient and selective removal of these protecting groups. The Z, tBu, and OMe groups are designed to be orthogonal, meaning one can be removed under conditions that leave the others intact.[2] This allows for strategic deprotection at different stages of the synthesis. The Z-group is typically removed by catalytic hydrogenation or acidolysis.[1] The acid-labile tBu group is commonly cleaved using trifluoroacetic acid (TFA), and the methyl ester can be hydrolyzed under basic conditions.[3][4] This document focuses on the selective deprotection of the Z-group while preserving the Tyr(tbu) and ome moieties.
Deprotection Methodologies
The two primary methods for the removal of the Z-group are catalytic hydrogenation and acidolysis. The choice of method depends on the overall peptide sequence, the presence of other sensitive functional groups, and the desired scale of the reaction.
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and highly effective method for Z-group deprotection. It involves the use of a palladium catalyst and a hydrogen source to cleave the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide. This method is advantageous as it is generally compatible with acid-sensitive groups like tBu ethers and esters.[5]
Potential Side Reactions:
-
Catalyst Poisoning: Peptides containing sulfur-containing amino acids (e.g., Cysteine, Methionine) can poison the palladium catalyst, reducing its efficacy.[6]
-
Reduction of other functional groups: Although generally chemoselective, prolonged reaction times or more active catalysts could potentially reduce other functional groups. For Tyrosine, there is a possibility of reduction of the aromatic ring, though this is not typically observed under standard conditions.[7]
Acidolysis
Treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid, can also cleave the Z-group.[1] This method is often faster than catalytic hydrogenation but is less chemoselective.
Potential Side Reactions:
-
Premature deprotection of tBu group: The strongly acidic conditions required for Z-group cleavage can lead to the partial or complete removal of the acid-labile tBu group on the Tyrosine side chain.[8]
-
Side reactions with sensitive residues: Acid-sensitive residues like Tryptophan and Methionine can undergo side reactions under strong acid treatment.[9]
Comparative Data of Deprotection Methods
| Method | Reagents | Typical Reaction Time | Typical Yield | Purity | Compatibility with Tyr(tbu)-ome | Key Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Solvent (MeOH, EtOH, or THF) | 2-16 hours | >90% | High | Excellent | Catalyst can be poisoned by sulfur-containing residues. |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Solvent (MeOH or EtOH) | 1-4 hours | >95% | High | Excellent | Faster than hydrogenation with H₂ gas; avoids handling of flammable gas. |
| Acidolysis | 33% HBr in Acetic Acid | 30-60 minutes | 80-95% | Moderate to High | Partial to complete loss of tBu group | Fast reaction, but less selective. Requires careful monitoring to minimize tBu deprotection. |
Experimental Workflow
Caption: General workflow for the deprotection of this compound containing peptides.
Experimental Protocols
Protocol 1: Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Z-group using hydrogen gas and a palladium on carbon catalyst, a method that preserves the acid-labile tBu group and the OMe ester.
Materials:
-
This compound containing peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen (H₂) gas cylinder or balloon
-
Reaction flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound containing peptide (1 equivalent) in methanol (10-20 mL per gram of peptide) in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (10-20% by weight of the peptide).
-
Seal the flask and flush the system with nitrogen or argon to remove air.
-
Introduce hydrogen gas into the flask, either from a balloon or a regulated cylinder, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-16 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, H-Tyr(tbu)-ome peptide, can be used directly for the next step or purified further if necessary.
Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen donor, which can be more convenient and faster than using hydrogen gas.[10]
Materials:
-
This compound containing peptide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Reaction flask
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the this compound containing peptide (1 equivalent) in methanol (10-20 mL per gram of peptide).
-
Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C catalyst (10-20% by weight of the peptide).
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by gas evolution.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The resulting residue can be further purified to remove excess ammonium formate salts, for example, by silica gel chromatography.
Protocol 3: Z-Group Deprotection by Acidolysis with HBr in Acetic Acid
This protocol is a harsher method and should be used with caution due to the potential for tBu group removal. It is most suitable when subsequent steps involve the removal of the tBu group.
Materials:
-
This compound containing peptide
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Reaction flask
-
Stir plate and stir bar
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolve the this compound containing peptide (1 equivalent) in a minimal amount of glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of 33% HBr in acetic acid (2-3 equivalents) dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor closely by TLC or HPLC. The reaction is typically complete in 30-60 minutes.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated peptide hydrobromide salt by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual acetic acid and HBr.
-
Dry the product under vacuum. Note that this product will likely be a mixture of H-Tyr(tbu)-ome and H-Tyr-ome depending on the reaction time and conditions.
Signaling Pathways and Logical Relationships
Caption: Deprotection pathways for this compound containing peptides.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. View of The catalytic hydrogenation of Tyrosine [journals.indianapolis.iu.edu]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes & Protocols: Selective Cleavage of the tert-Butyl (tBu) Group from the Z-Tyr(tBu)-OMe Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the protection of reactive functional groups is a cornerstone of a successful synthetic strategy. For the amino acid tyrosine, the phenolic hydroxyl group is highly nucleophilic and requires protection to prevent side reactions such as O-acylation during synthesis. The tert-butyl (tBu) ether is a widely used protecting group for this purpose due to its stability under a broad range of conditions, including basic and mild acidic environments, making it orthogonal to many other protecting groups like Fmoc and Z (benzyloxycarbonyl).[1][2]
The compound Z-Tyr(tBu)-OMe is a common building block where the α-amino group is protected by the Z group, the tyrosine side chain by the tBu group, and the C-terminus is a methyl ester. The selective removal of the tBu group is a critical step to unmask the phenolic hydroxyl for subsequent functionalization or to yield the final deprotected tyrosine residue. This document provides detailed application notes and protocols for the acid-catalyzed cleavage of the tBu group from the this compound side chain, focusing on standard and alternative methods, potential side reactions, and quantitative parameters.
Mechanism of Deprotection and The Role of Scavengers
The cleavage of the tert-butyl ether is an acid-catalyzed process, typically classified as an A-1 type reaction. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as Trifluoroacetic Acid (TFA).[3] This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, which results in the formation of a relatively stable tertiary carbocation (tert-butyl cation) and the free phenolic hydroxyl group of the tyrosine residue. The tert-butyl cation is then typically quenched by a nucleophile present in the reaction mixture.
A significant challenge during this deprotection is that the newly formed tert-butyl cation is a reactive electrophile. It can attack other nucleophilic sites, most notably the electron-rich aromatic ring of the deprotected tyrosine, leading to re-alkylation and the formation of a C-alkylated byproduct (+56 Da).[4] To mitigate this side reaction, "scavengers" are added to the cleavage cocktail. These are nucleophilic agents that rapidly and irreversibly trap the carbocation.[4] Common scavengers include triisopropylsilane (TIS), which reduces the cation to isobutane, and water, which hydrates it to tert-butanol.[4]
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection protocol depends on the stability of other functional groups in the molecule and the desired reaction conditions. While standard TFA-based methods are robust, milder alternatives can be advantageous for sensitive substrates.
| Parameter | Method 1: Standard TFA | Method 2: Mild HCl/HFIP | Method 3: Aqueous Phosphoric Acid |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | 85 wt% Phosphoric Acid (H₃PO₄) |
| Solvent | Dichloromethane (DCM) | Hexafluoroisopropanol (HFIP) | Toluene or DCM |
| Concentration | 50-95% TFA in DCM[4][5][6] | 0.1 N HCl in HFIP[7] | ~5 equivalents H₃PO₄[8][9] |
| Scavengers | Required (e.g., 95:2.5:2.5 TFA:H₂O:TIS)[4] | Recommended (e.g., TIS)[7] | Not typically required |
| Temperature | Room Temperature | Room Temperature | Room Temp. to 50°C[10] |
| Typical Time | 1 - 4 hours[4] | 2 - 4 hours[7] | 4 - 24 hours |
| Selectivity | Good; Z and OMe groups are stable.[8][9][11] | Excellent; very mild conditions. | Excellent; tolerates Z, esters, TBDMS.[8][9] |
| Typical Yield | >90% | >95%[7] | High |
| Work-up | TFA removal (evaporation), Extraction | Solvent removal, Extraction | Aqueous wash, Extraction[10] |
Experimental Protocols
The following protocols are designed for the solution-phase deprotection of this compound. All operations involving corrosive acids like TFA should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
This protocol is a robust and widely used method for efficient tBu group removal.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of TFA)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 gram of substrate).
-
Cleavage Cocktail Addition: In a separate container, prepare the cleavage cocktail. For a standard "Reagent B" type mixture, use TFA/H₂O/TIS in a 95:2.5:2.5 (v/v/v) ratio.[4] Slowly add the cleavage cocktail to the substrate solution at room temperature with stirring. A common approach is to use a 1:1 mixture of DCM and TFA.[5]
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) as described in Protocol 3.
-
TFA Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, add toluene and evaporate again (azeotropic removal). Repeat this step 2-3 times.[5]
-
Work-up: Dissolve the crude residue in an organic solvent like ethyl acetate or DCM.
-
Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-Tyr-OMe.
-
Purification: Purify the product by recrystallization or flash column chromatography on silica gel as needed.
This protocol offers a milder alternative to concentrated TFA, which can be beneficial for substrates with other acid-sensitive functionalities.[7]
Materials:
-
This compound
-
Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Materials for work-up and purification as listed in Protocol 1
Procedure:
-
Reagent Preparation: Prepare a 0.1 N solution of HCl in HFIP. This can be done by carefully adding the calculated amount of concentrated HCl to HFIP.
-
Dissolution: Dissolve this compound in the 0.1 N HCl/HFIP solution. Add TIS (2.5% v/v) as a scavenger.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (Protocol 3). The reaction may be slower than with TFA but is often very clean.[7]
-
Solvent Removal: Once the reaction is complete, remove the HFIP under reduced pressure.
-
Work-up and Purification: Follow steps 6-10 from Protocol 1 to neutralize, extract, dry, and purify the final product, Z-Tyr-OMe.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes, or DCM and Methanol)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin if the Z group were also removed)
Procedure:
-
Spotting: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), use a capillary tube to take a small aliquot of the reaction mixture and spot it onto a TLC plate. Also spot the starting material (this compound) as a reference.
-
Development: Develop the TLC plate in a chamber with an appropriate mobile phase. The goal is to achieve good separation between the starting material and the more polar product.
-
Visualization: Visualize the spots under a UV lamp. The aromatic rings in both the starting material and product should be UV-active.
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar (lower Rf) spot corresponding to the product (Z-Tyr-OMe) is dominant.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Methyl Esters [organic-chemistry.org]
Application Note and Protocol: HPLC Purification of Z-Tyr(tbu)-ome Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Tyr(tbu)-ome, or N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester, is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The purity of this building block is paramount to ensure the successful synthesis of the target peptide with high fidelity and yield. Impurities can lead to the incorporation of incorrect sequences, truncated peptides, and challenging purification of the final product.[1]
This document provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for the separation of peptides and their derivatives based on hydrophobicity.[2] The method described herein is designed to efficiently remove common impurities generated during the synthesis of this compound.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust purification method.
| Property | Value | Reference |
| Molecular Formula | C22H27NO5 | [3] |
| Molecular Weight | 385.45 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 5068-29-1 | [3] |
| Predicted pKa | 10.81 ± 0.46 | [3] |
| Predicted Boiling Point | 529.8 ± 50.0 °C | [3] |
| Predicted Density | 1.138 ± 0.06 g/cm3 | [3] |
Principle of Reversed-Phase HPLC Purification
Reversed-phase HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., C18 silica gel), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). This compound, being a hydrophobic molecule, will be retained on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient), the retained compounds will elute from the column in order of increasing hydrophobicity. Trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution.[4]
Experimental Protocol: Preparative HPLC Purification of this compound
This protocol outlines the steps for purifying crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector
-
Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Rotary evaporator
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. Filter both mobile phases through a 0.45 µm filter before use.
3. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase B (acetonitrile with 0.1% TFA).
-
Dilute the sample with Mobile Phase A (water with 0.1% TFA) to a final concentration suitable for injection (e.g., 10-50 mg/mL). The final sample should be fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
4. HPLC Conditions:
| Parameter | Setting |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Gradient | See Table below |
Gradient Profile:
| Time (minutes) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 35 | 70 |
| 40 | 100 |
| 45 | 100 |
| 46 | 30 |
| 50 | 30 |
5. Purification and Fraction Collection:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 3 column volumes.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect fractions corresponding to the main peak, which should be the this compound. Collect fractions in appropriately sized tubes.
-
It is advisable to collect smaller fractions across the main peak to isolate the purest portions.
6. Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white solid.
Quantitative Data Summary (Representative)
The following table presents representative data that can be expected from the purification of a crude sample of this compound using the protocol described above. Actual results may vary depending on the quality of the crude material and the specific HPLC system used.
| Parameter | Value |
| Crude Purity | ~85% |
| Purity after HPLC | >98% |
| Typical Retention Time | 25-30 minutes |
| Recovery | >90% |
| Loading Capacity (21.2 mm ID column) | 100-200 mg per injection |
Visualizations
HPLC Purification Workflow
Caption: Workflow for the HPLC purification of this compound.
Key Parameters in HPLC Method Development
Caption: Key parameters influencing HPLC separation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica | Ensure 0.1% TFA is in both mobile phases. |
| Low Resolution | Inappropriate gradient | Optimize the gradient slope (make it shallower for better separation). |
| Column Overloading | Too much sample injected | Reduce the injection volume or sample concentration. |
| Precipitation in Sample Loop | Poor sample solubility | Increase the proportion of organic solvent in the sample, ensuring it remains dissolved. |
Conclusion
The described RP-HPLC method provides a robust and efficient means for the purification of this compound. High-purity starting materials are essential for the successful synthesis of peptides for research and drug development. By following this protocol, researchers can ensure the quality of their this compound, leading to improved outcomes in peptide synthesis.
References
Application Note: Incorporating Z-Tyr(tbu)-ome into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the incorporation of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome) into peptide sequences using solution-phase peptide synthesis (SPPS). This protected amino acid derivative is a valuable building block for the synthesis of tyrosine-containing peptides, offering a distinct orthogonal protection strategy. The protocols herein cover the key steps of N-terminal deprotection, peptide coupling, and final side-chain and C-terminal deprotection. Furthermore, quantitative data on reaction efficiencies and a discussion of the biological significance of tyrosine phosphorylation are provided to aid researchers in drug development and related fields.
Introduction
Solution-phase peptide synthesis remains a crucial technique for the production of short peptides and for industrial-scale synthesis.[1] The choice of protecting groups is fundamental to the success of peptide synthesis, preventing unwanted side reactions and ensuring the controlled assembly of the desired sequence.[2] this compound is a tyrosine derivative with three distinct protecting groups:
-
Z (Benzyloxycarbonyl): An N-terminal amine protecting group, stable under various conditions and removable by catalytic hydrogenation.[3][4]
-
tBu (tert-Butyl): A side-chain hydroxyl protecting group, stable to the basic conditions of Fmoc deprotection and removable under acidic conditions.[5][6]
-
OMe (Methyl Ester): A C-terminal carboxyl protecting group, typically removed by saponification.[7]
The orthogonality of these protecting groups allows for their selective removal, providing a flexible strategy for peptide synthesis. This application note will detail the practical steps for utilizing this compound in a synthetic workflow.
Physicochemical Properties of this compound
A foundational understanding of the properties of this compound is essential for its effective application.
| Property | Value |
| Formal Name | N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester |
| Molecular Formula | C₂₂H₂₇NO₅ |
| Molecular Weight | 397.46 g/mol |
| Appearance | White to off-white solid |
| N-terminal Protecting Group | Z (Benzyloxycarbonyl) |
| Side-Chain Protecting Group | tBu (tert-Butyl) |
| C-terminal Protecting Group | OMe (Methyl Ester) |
| Protecting Group Lability | Z: Hydrogenolysis (e.g., H₂/Pd)[3]; tBu: Acid-labile (e.g., TFA)[8]; OMe: Base-labile (e.g., NaOH)[7] |
Experimental Workflow and Protocols
The overall workflow for incorporating this compound into a peptide sequence involves a series of deprotection and coupling steps. The following diagram illustrates the general logic of this process.
Caption: General workflow for incorporating this compound.
Protocol 1: N-terminal Z-Group Deprotection
This protocol describes the removal of the benzyloxycarbonyl (Z) group from this compound to expose the N-terminal amine for coupling.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under an H₂ atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude H-Tyr(tbu)-ome. This product is often used immediately in the next step without further purification.
Protocol 2: Peptide Coupling
This protocol details the coupling of the deprotected H-Tyr(tbu)-ome to the N-terminus of a growing peptide chain using HATU as the coupling reagent.
Materials:
-
H-Tyr(tbu)-ome (from Protocol 1)
-
N-terminally deprotected peptide ester (e.g., H-Gly-OMe) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the deprotected peptide ester in anhydrous DMF.
-
In a separate flask, dissolve H-Tyr(tbu)-ome and HATU in anhydrous DMF.
-
Add the H-Tyr(tbu)-ome/HATU solution to the peptide ester solution.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product by flash column chromatography if necessary.
Protocol 3: C-terminal Methyl Ester Deprotection (Saponification)
This protocol describes the hydrolysis of the C-terminal methyl ester to the free carboxylic acid.
Materials:
-
Protected peptide methyl ester (e.g., Z-Tyr(tbu)-Gly-OMe)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected peptide ester in a mixture of MeOH or THF and water.[9]
-
Add 1M NaOH (1.1-1.5 eq) and stir at room temperature.[10]
-
Monitor the reaction by TLC. Saponification of methyl esters in larger peptides can be difficult and may require longer reaction times.[7]
-
Upon completion, carefully neutralize the reaction mixture to a slightly acidic pH with 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the peptide with a free C-terminus.
-
Caution: Saponification may lead to racemization in some cases, particularly with N-methylamino acids.[11]
Protocol 4: Side-Chain tert-Butyl Group Deprotection
This protocol details the final removal of the tert-butyl ether from the tyrosine side chain.
Materials:
-
Protected peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[8]
-
Dissolve the protected peptide in the cleavage cocktail in a fume hood.
-
Stir the mixture at room temperature for 2-3 hours.[12]
-
Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[12]
-
A white precipitate of the crude, fully deprotected peptide should form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The efficiency of peptide coupling reactions is a critical factor in the overall yield of the synthesis. The choice of coupling reagent and reaction conditions can significantly impact the outcome.
| Coupling Reagent | Additive | Base | Typical Coupling Efficiency | Notes |
| HATU | - | DIPEA | >95% | Highly efficient, but can be prone to racemization in some cases.[13][14] |
| HBTU | HOBt | DIPEA/NMM | 90-98% | A common and effective coupling reagent.[15] |
| DCC | HOBt | - | 85-95% | A classic coupling reagent, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[15] |
| EDC | HOBt | - | 88-96% | A water-soluble carbodiimide, simplifying byproduct removal.[10] |
Note: Coupling efficiencies can be sequence-dependent and may be lower for sterically hindered amino acids.[16]
Application in Drug Development: The Role of Tyrosine in Signaling
Tyrosine residues in peptides and proteins are of significant interest to drug development professionals due to their central role in cellular signaling.[17] Protein tyrosine kinases (PTKs) are enzymes that phosphorylate tyrosine residues, acting as molecular switches that control a wide range of cellular processes, including cell growth, differentiation, and metabolism.[18] Dysregulation of PTK signaling is implicated in various diseases, particularly cancer.[19]
The synthesis of tyrosine-containing peptides is crucial for:
-
Developing substrates and inhibitors for PTKs.
-
Creating peptide-based drugs that can modulate signaling pathways.
-
Generating antigens to produce antibodies for research and diagnostic purposes.
The diagram below illustrates a simplified generic signaling pathway mediated by a receptor tyrosine kinase (RTK).
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling.
Conclusion
This compound is a versatile and valuable reagent for the solution-phase synthesis of tyrosine-containing peptides. The orthogonal protecting group strategy allows for controlled and selective deprotection, facilitating the synthesis of complex peptide sequences. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to effectively incorporate this building block into their synthetic workflows, aiding in the development of novel peptide-based therapeutics and research tools.
References
- 1. Peptide Synthesis [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. Overview of Custom Peptide Synthesis [peptide2.com]
- 16. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 18. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Activation of Z-Tyr(tbu)-OH with HBTU for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling reagent in solution-phase peptide synthesis. The focus is on the activation of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) for coupling to an amino component.
Introduction
Peptide synthesis is a fundamental process in drug discovery and development, enabling the construction of complex peptide chains. The formation of the amide bond between two amino acids is the critical step, requiring the activation of the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another. HBTU is a widely used aminium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2]
It is crucial to note that HBTU activates a free carboxylic acid. The user-specified molecule, Z-Tyr(tbu)-ome, is a methyl ester and therefore cannot be directly activated by HBTU for peptide coupling. The protocol below details the correct procedure using the corresponding carboxylic acid, Z-Tyr(tbu)-OH.
Mechanism of HBTU Activation
The activation of a N-protected amino acid with HBTU proceeds through a two-step mechanism. First, a tertiary base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid (e.g., Z-Tyr(tbu)-OH). The resulting carboxylate anion then attacks the electrophilic carbon of HBTU, leading to the formation of an unstable O-acylisourea intermediate. This intermediate rapidly rearranges to form a highly reactive HOBt active ester, which is then susceptible to nucleophilic attack by the amino group of the coupling partner to form the desired peptide bond.[1]
Quantitative Data
The following table summarizes the typical quantitative parameters for the HBTU-mediated solution-phase coupling of Z-Tyr(tbu)-OH.
| Parameter | Value | Notes |
| Equivalents | ||
| Z-Tyr(tbu)-OH | 1.0 | The limiting reagent. |
| H-Amino Acid-OR' | 1.0 - 1.2 | A slight excess of the amine component can drive the reaction to completion. |
| HBTU | 1.0 - 1.2 | A slight excess ensures efficient activation. |
| DIPEA | 2.0 - 3.0 | Sufficient base is crucial for both deprotonation and scavenging protons released during the reaction. |
| Reaction Conditions | ||
| Solvent | DMF, DCM | Anhydrous polar aprotic solvents are preferred.[1] |
| Temperature | 0 °C to Room Temperature | Initial activation is often performed at 0 °C to minimize side reactions, then warmed to room temperature. |
| Activation Time | 10 - 30 minutes | Pre-activation of the carboxylic acid before adding the amine component.[1] |
| Coupling Time | 1 - 12 hours | Reaction progress should be monitored by TLC or HPLC. |
| Expected Outcome | ||
| Yield | >90% | HBTU couplings are generally high-yielding. |
| Purity | High | Racemization is minimal with HBTU.[3] |
Experimental Protocols
Materials
-
Z-Tyr(tbu)-OH
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄ (for drying)
-
TLC plates and appropriate solvent system for monitoring
-
Standard laboratory glassware and magnetic stirrer
Solution-Phase Peptide Coupling Protocol
This protocol describes the coupling of Z-Tyr(tbu)-OH to a generic amino acid methyl ester.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Z-Tyr(tbu)-OH (1.0 eq) in anhydrous DMF (or DCM).
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt and free the amine.
-
-
Activation of Z-Tyr(tbu)-OH:
-
Cool the solution of Z-Tyr(tbu)-OH to 0 °C in an ice bath.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 10-20 minutes. This is the pre-activation step.
-
-
Coupling Reaction:
-
Add the solution of the free amine (from step 1) to the activated Z-Tyr(tbu)-OH solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material (Z-Tyr(tbu)-OH) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure dipeptide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.
-
Potential Side Reactions and Troubleshooting
-
Racemization: Although HBTU is known to suppress racemization, prolonged activation times or the use of excess base can increase this risk. It is advisable to keep the activation step short and at a low temperature.[3]
-
Guanidinylation: A potential side reaction with aminium-based coupling reagents like HBTU is the guanidinylation of the free N-terminal amine of the coupling partner. This can be minimized by avoiding a large excess of the coupling reagent.
-
Incomplete Coupling: If the reaction does not go to completion, this may be due to steric hindrance, poor solubility of reactants, or deactivated reagents. Using a more potent coupling reagent like HATU, increasing the reaction time or temperature, or changing the solvent may be necessary.
Conclusion
HBTU is a highly effective and reliable coupling reagent for solution-phase peptide synthesis. By following the detailed protocol for the activation of Z-Tyr(tbu)-OH and subsequent coupling, researchers can achieve high yields of the desired peptide with minimal side reactions. Careful monitoring and control of reaction conditions are key to ensuring the successful synthesis of pure peptide products.
References
Application Notes and Protocols for Dipeptide Synthesis using Z-Tyr(tbu)-ome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of dipeptides utilizing N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome) as a key building block. This document outlines the strategic importance of the selected protecting groups, detailed experimental protocols for coupling and deprotection, and expected quantitative outcomes.
Introduction
The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The use of protecting groups is fundamental to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. This compound is a strategically protected amino acid derivative suitable for solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (tBu) group shields the hydroxyl function of the tyrosine side chain. The methyl ester (ome) protects the C-terminal carboxylic acid. This orthogonal protection scheme allows for selective deprotection and stepwise elongation of the peptide chain.
The Z-group is typically removed by catalytic hydrogenation, which offers mild deprotection conditions.[1] The tBu ether is stable to these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2] This strategy is particularly useful for the synthesis of short peptides and peptide fragments.
Physicochemical Properties of Starting Material
A clear understanding of the properties of this compound is crucial for its effective use in dipeptide synthesis.
| Property | Value |
| Full Name | N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester |
| Abbreviation | This compound |
| Molecular Formula | C₂₆H₂₉NO₅ |
| Molecular Weight | 435.51 g/mol |
| Appearance | White to off-white solid |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| C-Terminus Protecting Group | Methyl ester (ome) |
| Z-Group Lability | Hydrogenolysis (e.g., H₂/Pd/C) |
| tBu-Group Lability | Acid-labile (e.g., TFA) |
Experimental Workflow
The synthesis of a dipeptide using this compound involves a sequential process of coupling the second amino acid, followed by selective deprotection of the desired functional groups.
Caption: General workflow for dipeptide synthesis starting from this compound.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amino acid being coupled and the desired scale of the synthesis.
Protocol 1: Saponification of this compound
This step is necessary to deprotect the C-terminal methyl ester, allowing for the activation of the carboxyl group for peptide bond formation.
Materials:
-
This compound
-
Methanol (MeOH) and Water
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M aqueous NaOH (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Tyr(tbu)-OH.
Protocol 2: Peptide Coupling (EDC/HOBt Method)
This protocol describes the formation of the peptide bond between Z-Tyr(tbu)-OH and the methyl ester of a second amino acid (H-Xaa-OMe).
Materials:
-
Z-Tyr(tbu)-OH (from Protocol 1)
-
Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Preparation of the free amino acid ester: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature.
-
Activation of the carboxyl component: In a separate flask, dissolve Z-Tyr(tbu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.
-
Coupling reaction: To the activated carboxyl component, add the freshly prepared amino acid ester solution from step 1.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected dipeptide, Z-Tyr(tbu)-Xaa-OMe.[1]
-
Protocol 3: N-Terminal Z-Group Deprotection
This protocol details the removal of the benzyloxycarbonyl (Z) protecting group via catalytic hydrogenation.[1]
Materials:
-
Z-Tyr(tbu)-Xaa-OMe (from Protocol 2)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) (10% w/w of the peptide)
-
Ammonium formate or Formic acid
Procedure:
-
Dissolve the protected dipeptide in methanol.
-
To this solution, carefully add 10% Pd/C.
-
Add ammonium formate (5 eq) or formic acid (10 eq) as the hydrogen donor.
-
Stir the suspension at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude H-Tyr(tbu)-Xaa-OMe.
Protocol 4: Final Deprotection of tBu and Methyl Ester
This final step removes the side-chain tBu group and the C-terminal methyl ester to yield the final dipeptide.
Materials:
-
H-Tyr(tbu)-Xaa-OMe (from Protocol 3)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Dissolve the dipeptide from the previous step in the cleavage cocktail.
-
Stir the mixture at room temperature for 2-3 hours.
-
Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).
-
A white precipitate of the crude peptide should form.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under vacuum to yield the final dipeptide, H-Tyr-Xaa-OH.
Quantitative Data Summary
The following tables provide expected quantitative data for the synthesis of a model dipeptide using the protocols described above. Actual results may vary depending on the specific amino acid sequence and reaction scale.
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction Time (hours) | Typical Yield (%) | Purity after Purification (%) |
| Saponification | 2-4 | >90 | >95 |
| Peptide Coupling | 12-16 | 70-90 | >95 |
| Z-Group Deprotection | 1-4 | >95 (crude) | Used directly in next step |
| Final Deprotection | 2-3 | >80 (crude) | >95 (after HPLC) |
Table 2: Purity Analysis of a Model Dipeptide (H-Tyr-Ala-OH)
| Analytical Method | Result |
| RP-HPLC Purity | ≥95% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ calculated vs. found within ± 0.5 Da |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid; Steric hindrance. | Ensure anhydrous conditions; Increase reaction time or use a more potent coupling agent like HATU. |
| Incomplete Z-Group Deprotection | Inactivated catalyst. | Use fresh Pd/C catalyst; Ensure efficient stirring. |
| Side Product Formation during Final Deprotection | Re-attachment of the tBu cation to the deprotected tyrosine.[3] | Ensure the use of scavengers like TIS in the cleavage cocktail.[3] |
| Difficult Purification | Presence of closely related impurities. | Optimize HPLC gradient for better separation. |
Logical Relationships in Protecting Group Strategy
The choice of protecting groups in this synthetic scheme is based on their orthogonal nature, allowing for selective removal without affecting other protected sites.
Caption: Orthogonal relationship of protecting groups and their selective removal conditions.
References
Application Notes and Protocols: Monitoring the Z-Tyr(tbu)-ome Coupling Reaction by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the formation of a peptide bond between two amino acids is a critical step. The benzyloxycarbonyl (Z) group is a widely used protecting group for the α-amino group of amino acids. This application note provides a detailed protocol for monitoring the coupling reaction between N-α-Z-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH) and a tyrosine methyl ester (H-Tyr-OMe) to form the dipeptide Z-Tyr(tbu)-Tyr-OMe, using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and indispensable technique for tracking the progress of organic reactions by observing the consumption of starting materials and the formation of the product.[1][2] This protocol will focus on a reaction mediated by dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), a common method for peptide bond formation.[3][4]
Reaction Scheme
The coupling reaction to be monitored is as follows:
Z-Tyr(tbu)-OH + H-Tyr-OMe --(DCC, HOBt)--> Z-Tyr(tbu)-Tyr-OMe + Dicyclohexylurea (DCU)
Experimental Protocols
Materials and Reagents
-
Reactants:
-
N-α-Z-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH)
-
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
-
Coupling Reagents:
-
Solvents:
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
TLC Supplies:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: n-butanol:acetic acid:water (4:1:5 v/v/v, upper phase)
-
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Ninhydrin solution (0.2% in ethanol)
-
Potassium permanganate (KMnO4) stain
-
Phosphomolybdic acid (PMA) stain
-
Peptide Coupling Reaction Procedure
-
In a round-bottom flask, dissolve L-tyrosine methyl ester hydrochloride (1.1 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) and stir for 10 minutes at room temperature to obtain the free amine.
-
In a separate flask, dissolve Z-Tyr(tbu)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the Z-Tyr(tbu)-OH solution to 0 °C in an ice bath.
-
To this cooled solution, add the solution of the free L-tyrosine methyl ester.
-
Dropwise, add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture over 10 minutes.[4]
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC at regular intervals (e.g., 0, 1, 2, 4, and 24 hours).
TLC Monitoring Protocol
-
Prepare the TLC Chamber: Pour the n-butanol:acetic acid:water (4:1:5) mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark lanes for the starting materials, co-spot, and reaction mixture.
-
Using separate capillary tubes, spot small amounts of:
-
Lane 1: Z-Tyr(tbu)-OH solution (starting material control).
-
Lane 2: H-Tyr-OMe (starting material control - after neutralization with TEA).
-
Lane 3: Co-spot of Z-Tyr(tbu)-OH and H-Tyr-OMe.
-
Lane 4 onwards: Aliquots of the reaction mixture taken at different time points.
-
-
-
Developing the TLC Plate:
-
Place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualizing the TLC Plate:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). The Z-protected compounds (starting material and product) will appear as dark spots against the fluorescent background.[6] Circle the observed spots with a pencil.
-
Ninhydrin Stain: Dip the plate in the ninhydrin solution or spray it evenly. Gently heat the plate with a heat gun until colored spots appear. Free amino groups (from the H-Tyr-OMe) will stain, typically purple or pink.
-
PMA or KMnO4 Stain (Optional): These stains can be used to visualize compounds that are not UV-active or do not react with ninhydrin, such as the dicyclohexylurea (DCU) byproduct.[7] Dip the plate in the stain and gently heat to develop the spots.
-
Data Presentation and Interpretation
The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance of a new product spot with a different Rf value.
Table 1: Typical TLC Data for Z-Tyr(tbu)-ome Coupling Reaction
| Compound | Expected UV Activity (254 nm) | Expected Ninhydrin Reactivity | Typical Rf Value* |
| Z-Tyr(tbu)-OH | Yes | No | ~0.5 - 0.6 |
| H-Tyr-OMe | No (unless aromatic) | Yes | ~0.4 - 0.5 |
| Z-Tyr(tbu)-Tyr-OMe | Yes | No | ~0.6 - 0.7 |
| Dicyclohexylurea (DCU) | No | No | ~0.8 - 0.9 |
*Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, temperature, and exact solvent composition. The values provided are illustrative estimates. The relative order of elution is the key indicator.
Interpretation of TLC Results:
-
Time 0: Spots corresponding to Z-Tyr(tbu)-OH and H-Tyr-OMe will be visible in the reaction mixture lane.
-
As the reaction proceeds: The intensity of the starting material spots will decrease, while a new spot corresponding to the dipeptide product will appear and intensify. The product, being less polar than the starting carboxylic acid, is expected to have a higher Rf value.
-
Reaction Completion: The limiting starting material spot should be faint or completely absent. The product spot should be the most prominent. A spot for the DCU byproduct may also be visible, typically with a high Rf value.
Mandatory Visualizations
Caption: Experimental workflow for TLC monitoring.
Caption: Logical workflow for reaction monitoring.
Troubleshooting
-
Spots are streaky: The sample may be too concentrated, or the compound may be highly polar. Dilute the sample before spotting. Adding a small amount of acetic acid to the mobile phase can sometimes help.
-
Rf values are too high or too low: The mobile phase is either too polar or not polar enough. Adjust the solvent system accordingly. For higher Rf, use a more polar solvent system; for lower Rf, use a less polar one.
-
No separation between spots: The chosen mobile phase is not effective for separating the compounds. Try a different solvent system, for example, by varying the ratio of the components or by introducing a different solvent like ethyl acetate or hexane.
-
DCU byproduct co-elutes with the product: This can be a common issue. If TLC indicates co-elution, purification by column chromatography will be necessary, and the fractions will need to be analyzed carefully. Using alternative coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which produces a water-soluble urea byproduct, can circumvent this issue.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. thieme.de [thieme.de]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing O-acylation side reaction with Z-Tyr(tbu)-ome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the prevention of O-acylation and other potential side reactions when using Z-Tyr(tbu)-ome in chemical synthesis. The content is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or more formally (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate, is a protected derivative of the amino acid tyrosine.[1][2] The 'Z' or 'Cbz' group protects the alpha-amino group, the 'tbu' (tert-butyl) group protects the side-chain hydroxyl group, and the 'ome' (methyl ester) protects the C-terminal carboxyl group. This multi-faceted protection makes it a valuable building block in peptide synthesis and other areas of organic chemistry where controlled, site-specific reactions involving tyrosine are required. The tert-butyl ether on the tyrosine side chain is particularly important for preventing unwanted side reactions at the phenolic hydroxyl group.[3]
Q2: What is the O-acylation side reaction in the context of tyrosine?
A2: The phenolic hydroxyl group on the tyrosine side chain is nucleophilic and can be acylated during peptide coupling steps.[3][4] This side reaction leads to the formation of an ester linkage at the hydroxyl group, resulting in a branched peptide impurity that can be difficult to separate from the desired product.[3] The use of a protecting group, such as the tert-butyl group in this compound, is the primary strategy to prevent O-acylation.[3][5]
Q3: How does the tert-butyl (tBu) protecting group on this compound prevent O-acylation?
A3: The bulky tert-butyl group sterically hinders the phenolic hydroxyl group, making it less accessible to acylating agents. Furthermore, by forming an ether linkage, it significantly reduces the nucleophilicity of the hydroxyl oxygen. This protection is stable under the typical basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), but is labile to strong acidic conditions, allowing for its removal during the final cleavage from the resin.[3][6]
Q4: Under what conditions might the tBu group fail, leading to O-acylation or other side reactions?
A4: While the tBu group is generally robust, its stability can be compromised under certain conditions. Premature cleavage of the tBu group can occur upon repeated exposure to even mild acidic conditions. The resulting free hydroxyl group would then be susceptible to O-acylation in subsequent coupling steps. Additionally, the tert-butyl cation (t-butyl⁺) generated during cleavage can lead to C-alkylation of the tyrosine aromatic ring, forming a 3-tert-butyl-tyrosine adduct.[7]
Troubleshooting Guide
Issue 1: Detection of an unexpected mass increase in the final product corresponding to an acylation event.
-
Root Cause Analysis: This observation strongly suggests that O-acylation of the tyrosine side chain has occurred. This implies that the tert-butyl protecting group was either not present, was prematurely removed during synthesis, or the starting material this compound was of poor quality.
-
Solutions:
-
Verify Starting Material: Confirm the identity and purity of your this compound stock using techniques like NMR or mass spectrometry.
-
Control of Acidic Conditions: Avoid any unnecessary exposure to acidic conditions during the synthesis process prior to the final deprotection step. If acidic conditions are required for other reasons (e.g., cleavage of a different protecting group), a more acid-stable protecting group for tyrosine might be necessary.
-
Use of Additives: In cases where the hydroxyl group becomes partially deprotected, the presence of additives like 2,4-dinitrophenol or pentachlorophenol during coupling with active esters can help suppress O-acylation.[4]
-
Issue 2: Presence of an impurity with a mass increase of +56 Da.
-
Root Cause Analysis: This mass shift is a strong indicator of C-alkylation of the tyrosine ring by a tert-butyl cation.[7] This typically occurs during the final acid-mediated cleavage and deprotection step, where the tBu group is removed.
-
Solutions:
-
Use of Scavengers: The most effective method to prevent C-alkylation is to include "scavengers" in the cleavage cocktail.[7][8] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can alkylate the peptide.
-
Optimization of Cleavage Conditions: Reducing the temperature and duration of the final cleavage step can help minimize the extent of this side reaction.[7]
-
Data Presentation
Table 1: Common Scavengers Used in Cleavage Cocktails to Minimize Tyrosine Side Reactions
| Scavenger | Function | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | Traps tert-butyl cations and reduces oxidized tryptophan. | 2.5% - 5% (v/v) | [7] |
| Water | Acts as a scavenger and aids in the hydrolysis of protecting groups. | 2.5% - 5% (v/v) | [7] |
| Thioanisole | A scavenger that is particularly effective in preventing alkylation. | 2% - 5% (v/v) | [7] |
| 1,2-Ethanedithiol (EDT) | A scavenger for tBu cations, also helps to prevent methionine oxidation. | 2.5% (v/v) |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound in Solution Phase Peptide Synthesis
-
Deprotection of the N-terminus: The N-terminally protected peptide is deprotected according to the specific protecting group used (e.g., hydrogenolysis for a Z-group).
-
Activation of this compound: In a separate reaction vessel, dissolve this compound (1.1 equivalents) and a coupling additive such as HOBt or OxymaPure (1.1 equivalents) in an anhydrous solvent (e.g., DMF). Add a coupling reagent like DIC (1.1 equivalents) and stir the mixture at 0°C for 15-20 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide from step 1. Add a non-nucleophilic base such as DIPEA (2.5 equivalents) and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product is then purified using flash chromatography or recrystallization.
Protocol 2: Final Cleavage and Deprotection in Solid-Phase Peptide Synthesis
-
Resin Preparation: After completion of the peptide synthesis on the solid support, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and other protecting groups used. A standard cocktail for tBu group removal is 95% TFA, 2.5% water, and 2.5% TIS.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dry under vacuum. The crude peptide can then be purified by HPLC.[3]
Visualizations
Caption: Mechanism of O-acylation side reaction of an unprotected tyrosine.
Caption: Troubleshooting flowchart for common side reactions with this compound.
Caption: Workflow for preventing O-acylation during a coupling step.
References
- 1. This compound | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5068-29-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of Z-Tyr(tbu)-ome
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges associated with coupling this compound stem from potential steric hindrance and the risk of side reactions. The bulky tert-butyl (tBu) protecting group on the tyrosine side chain, combined with the Z-group on the alpha-amino group, can physically obstruct the approach of the reacting molecules, potentially slowing down the reaction and leading to incomplete coupling.[1] Additionally, like any peptide coupling, there is a risk of racemization at the chiral center of the amino acid during the activation step.[2][3]
Q2: How can I determine if the coupling reaction is incomplete?
A2: For solid-phase peptide synthesis (SPPS), the most common method to check for incomplete coupling is the Kaiser test (or ninhydrin test).[1][4] This test detects the presence of free primary amines on the resin. A positive result (typically indicated by blue beads) signifies that the coupling has not gone to completion.[4] For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the formation of the desired product.
Q3: Which class of coupling reagent is most effective for a sterically hindered amino acid like this compound?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required.[1] Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts such as PyBOP and PyAOP, are highly efficient and provide rapid coupling, making them suitable for such challenging reactions.[2][5] These are often preferred over carbodiimides like DCC or DIC alone, as they can lead to higher yields and reduced side reactions.[2]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives are crucial for suppressing side reactions and improving coupling efficiency.[2] 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), can react with the activated amino acid to form an active ester. This intermediate is less prone to racemization than the one formed by carbodiimides alone.[2] Additives like HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1]
Q5: How does the choice of base affect the coupling reaction?
A5: The choice of base can significantly influence the extent of racemization.[1] While N,N-Diisopropylethylamine (DIPEA) is commonly used, a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine is often recommended to minimize racemization, especially in sensitive couplings.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) | Steric Hindrance: The bulky tBu and Z groups are impeding the reaction.[1] Suboptimal Reagents: The coupling reagent may not be potent enough. Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites.[1] | - Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[5][7] - Perform a second coupling (recouple) before moving to the next deprotection step.[1][4] - Increase the reaction time or slightly elevate the temperature (e.g., using microwave-assisted synthesis).[1] - Change the solvent to NMP or add a small amount of DMSO, which can help disrupt aggregation.[7] |
| Presence of Deletion Peptides in Final Product | Incomplete Coupling: Unreacted amines from a previous cycle react in a later step. | - After an incomplete coupling, "cap" the unreacted free amines using acetic anhydride. This prevents them from reacting further and simplifies purification.[7] - Ensure thorough monitoring at each step (e.g., with a Kaiser test) and recouple as necessary.[7] |
| Racemization of the Amino Acid | Over-activation: The carboxylic acid is activated for too long before the amine is introduced.[1] Strong Base: Use of a strong base like DIPEA can promote racemization.[1] Inappropriate Reagent/Additive: Some reagents are more prone to causing racemization. | - Reduce the pre-activation time before adding the amine component.[1] - Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6] - Ensure the use of an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[1] - Consider using a phosphonium-based reagent like PyBOP, which is generally associated with lower racemization levels.[1] |
| Side Product Formation | Side-chain Reactions: Although the tBu group is stable, prolonged exposure to certain conditions could lead to side reactions. Reaction with Coupling Reagent: Some coupling reagents can react with the amino acid side chains. | - Ensure high-quality reagents and solvents are used. - Minimize reaction times to what is necessary for complete coupling. - For uronium salt reagents like HBTU/HATU, add the reagent to the amino acid first, followed by the base, to allow for the formation of the active ester before introducing it to the peptide chain. |
Experimental Protocols
Below are detailed methodologies for coupling this compound in a solid-phase peptide synthesis (SPPS) workflow. The quantities are based on a standard 0.1 mmol synthesis scale.
Protocol 1: Standard Coupling using HBTU/DIPEA
This protocol is a robust and widely used method for routine peptide synthesis.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted syringe or reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain. Repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), Dichloromethane (DCM) (3 times), and DMF (3 times).[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[4]
-
Monitoring the Coupling Reaction (Optional but Recommended):
Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues using HATU/Collidine
This protocol is recommended to minimize racemization and for challenging couplings.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and 2,4,6-Collidine (6 equivalents) in DMF.[4]
-
Allow the mixture to pre-activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[4]
-
-
Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.
Data Presentation
Table 1: Reagent Stoichiometry for this compound Coupling (0.1 mmol scale)
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (for difficult couplings)[6] |
| DIC | 3 - 5.5 | Carbodiimide activator[6] |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency[6] |
| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed and reduces racemization[6] |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization[6] |
Table 2: Comparison of Common Coupling Conditions
| Coupling Reagent | Additive | Base | Typical Coupling Time | Key Characteristics & Recommendations |
| HBTU | (HOBt) | DIPEA | 1 - 2 hours | A robust and widely used method for standard couplings.[4] |
| HATU | (HOAt) | DIPEA / Collidine | 2 - 4 hours | Very efficient for sterically hindered amino acids; use Collidine to minimize racemization risk.[4] |
| DIC | HOBt / HOAt | N/A | 1 - 4 hours | Cost-effective; addition of HOBt or HOAt is crucial to suppress racemization.[6] |
| COMU | (Oxyma) | DIPEA / NMM | 30 - 90 mins | High efficiency, safer (non-explosive byproducts), and byproducts are water-soluble, simplifying purification.[5] |
Visualizations
Caption: Workflow for a single this compound coupling cycle in SPPS.
Caption: Decision-making workflow for troubleshooting coupling reactions.
References
Technical Support Center: Deprotection of Z-Tyr(tbu)-ome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the deprotection of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome).
Troubleshooting Guide
Researchers may face several challenges during the deprotection of this compound. This guide provides a systematic approach to identify and resolve common issues.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Incomplete t-butyl group deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Steric hindrance. | 1. Ensure the use of a high concentration of trifluoroacetic acid (TFA), typically 95% in the cleavage cocktail.[1] 2. Extend the reaction time to 2-4 hours, monitoring the progress by HPLC.[2] 3. If the issue persists, isolate the partially deprotected product and subject it to a second deprotection treatment.[1] |
| Side-product formation (+56 Da adduct in MS) | Alkylation of the tyrosine phenolic ring by the tert-butyl cation.[1] | 1. Incorporate effective scavengers into the cleavage cocktail. A standard mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[1] 2. For sequences with other sensitive residues, consider a more comprehensive scavenger cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT). |
| Incomplete Z-group deprotection | 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Insufficient catalyst loading or reaction time. 3. Inefficient hydrogen donor in catalytic transfer hydrogenation. | 1. Ensure the starting material is free of catalyst poisons. If necessary, pre-treat with a scavenger resin. 2. Increase the catalyst (e.g., 10% Pd/C) loading and/or extend the reaction time. Monitor by TLC or HPLC. 3. When using catalytic transfer hydrogenation, ensure the hydrogen donor (e.g., formic acid, ammonium formate) is fresh and used in sufficient excess.[3] |
| Low final product yield | 1. Incomplete deprotection of either group. 2. Significant side-product formation. 3. Product loss during work-up and purification. | 1. Optimize deprotection conditions for both steps as described above. 2. Utilize appropriate scavengers and monitor reactions to minimize side-product formation. 3. Ensure complete precipitation of the product and minimize transfers during purification. |
| Presence of aromatic byproducts from Z-group hydrogenolysis | Toluene formation is an inherent byproduct of Z-group hydrogenolysis. | This is expected. Ensure proper purification of the final product to remove toluene. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended strategy for the complete deprotection of this compound?
A1: A sequential deprotection strategy is generally recommended. The tert-butyl (tBu) group is acid-labile, while the benzyloxycarbonyl (Z) group is typically removed by hydrogenolysis.[4] The recommended sequence is:
-
Acid-mediated deprotection of the t-butyl group: This is achieved using a strong acid like trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.
-
Hydrogenolysis of the Z-group: The resulting Z-Tyr-ome is then subjected to catalytic hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation to remove the Z-group.
Q2: Why are scavengers necessary during the t-butyl group deprotection?
A2: The acid-mediated cleavage of the t-butyl ether generates a reactive tert-butyl cation.[5] This carbocation is a strong electrophile that can re-attach to the electron-rich phenolic ring of the deprotected tyrosine, leading to an undesired alkylated byproduct.[1] Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to trap these carbocations, thus preventing this side reaction.[1]
Q3: Can I remove both the Z and t-butyl groups simultaneously?
A3: While some protecting groups can be removed under the same conditions, the Z and t-butyl groups have orthogonal protection schemes. The Z-group is generally stable to the acidic conditions used for t-butyl removal, and the t-butyl group is stable to the neutral conditions of hydrogenolysis. A simultaneous deprotection would require harsh conditions that could lead to significant side-product formation and is therefore not recommended for achieving a clean, high-purity product.
Q4: What are the common methods for Z-group deprotection?
A4: The most common and mildest method for Z-group removal is catalytic hydrogenation, using hydrogen gas and a palladium catalyst (e.g., 10% Pd/C).[4] An alternative that avoids the use of pressurized hydrogen gas is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst.[3]
Q5: How can I monitor the progress of the deprotection reactions?
A5: The progress of both deprotection steps can be effectively monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of the reaction progress and to check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the starting material, intermediates, and the final product.
Experimental Protocols
Protocol 1: Deprotection of the tert-Butyl Group from this compound
This protocol describes the acid-mediated removal of the t-butyl ether from the tyrosine side chain.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material).
-
Prepare Cleavage Cocktail: In a separate container, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 volumetric ratio.[1]
-
Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of this compound at room temperature. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the deprotection by TLC or HPLC.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the TFA and DCM. b. Add cold diethyl ether to the residue to precipitate the product (Z-Tyr-ome as a TFA salt). c. Collect the precipitate by filtration or centrifugation. d. Wash the solid product with cold diethyl ether to remove residual scavengers. e. Dry the final product under vacuum.
Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the Z-group from the product of Protocol 1 (Z-Tyr-ome).
Materials:
-
Z-Tyr-ome (from Protocol 1)
-
10% Palladium on carbon (Pd/C)
-
Formic acid (or ammonium formate)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: Dissolve Z-Tyr-ome in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the substrate).
-
Hydrogen Donor Addition: Add formic acid (or ammonium formate) as the hydrogen donor.[3]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol to ensure complete recovery of the product. c. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude H-Tyr-ome. d. The crude product can be further purified by recrystallization or chromatography if necessary.
Visualizations
Caption: Sequential deprotection workflow for this compound.
Caption: Troubleshooting decision tree for deprotection reactions.
References
Technical Support Center: tBu Group Cleavage in Z-Tyr(tBu)-OMe Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-Tyr-OMe from Z-Tyr(tBu)-OMe. The focus is on the critical step of tert-butyl (tBu) group cleavage and the effective use of scavengers to prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the trifluoroacetic acid (TFA)-mediated cleavage of the tBu group from this compound?
A1: The main issue is the formation of reactive tert-butyl (tBu) cations during the acid-catalyzed cleavage of the tBu ether.[1] These electrophilic carbocations can reattach to the nucleophilic phenolic ring of the deprotected tyrosine, resulting in the formation of undesired t-butylated byproducts.[1] This side reaction lowers the yield of the desired Z-Tyr-OMe and complicates its purification.
Q2: What is the role of scavengers in the tBu deprotection of this compound?
A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" or "quench" the reactive tert-butyl cations.[2] By reacting with the tBu cations more rapidly than the tyrosine's phenolic ring, they prevent the unwanted alkylation of the target molecule.[2][3]
Q3: Which scavengers are most effective for preventing the re-alkylation of the tyrosine side chain?
A3: A combination of scavengers is often more effective than a single one. Commonly used and effective scavengers for protecting the tyrosine residue include:
-
Triisopropylsilane (TIS): A highly efficient scavenger for tBu cations.[1]
-
Water (H₂O): Acts as a nucleophile to hydrate the tBu cation.[1]
-
Thioanisole: Protects against re-alkylation and can assist in the removal of other protecting groups.[4]
-
Phenol: The aromatic ring of phenol can be alkylated by the tBu cations, thus acting as a competitive substrate and protecting the deprotected tyrosine.[3]
Q4: What is a standard cleavage cocktail for the deprotection of this compound in a solution-phase synthesis?
A4: A widely used and generally effective cleavage cocktail for tBu deprotection is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio.[1][5] For substrates that are particularly sensitive or when aiming for very high purity, more complex cocktails containing thioanisole or phenol can be employed.[4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Solution(s) |
| Incomplete removal of the tBu protecting group | 1. Insufficient concentration or volume of TFA.2. Short reaction time.3. Low reaction temperature. | 1. Ensure a sufficient excess of TFA is used (e.g., a 1:1 ratio of TFA to a solvent like DCM, or using TFA as the primary solvent).2. Extend the reaction time to 2-4 hours at room temperature, monitoring progress with TLC or HPLC.[4]3. If steric hindrance is a concern, a slight increase in temperature (e.g., to 40°C) may be beneficial, but this should be approached with caution as it can also increase side reactions.[4] |
| Observation of a +56 Da adduct in the mass spectrum of the product | Alkylation of the tyrosine phenolic ring by a tert-butyl cation. | 1. Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point.[1]2. For enhanced protection, consider adding thioanisole or phenol to the cleavage mixture.[4]3. Increase the concentration of scavengers in the cleavage cocktail. |
| Low yield of the desired Z-Tyr-OMe after work-up | 1. Significant side-product formation.2. Incomplete precipitation of the product.3. Loss of product during aqueous work-up if not performed carefully. | 1. Optimize the scavenger cocktail to minimize side reactions.2. Ensure the product is fully precipitated from the cleavage mixture by adding the reaction solution dropwise to a 10-fold excess of cold diethyl ether.[6]3. During neutralization and extraction, minimize the number of washes and ensure proper phase separation to avoid loss of the product. |
Quantitative Data on Scavenger Efficiency
The selection of an appropriate scavenger cocktail is crucial for minimizing side reactions and maximizing the yield of the desired product. The following table summarizes the effectiveness of different scavenger cocktails in reducing the formation of t-butylated side products. While this data was generated for a cysteine-containing peptide, the principle of scavenging tBu cations is directly applicable to the protection of tyrosine residues.[1][4]
| Scavenger Cocktail (v/v/v ratio) | Desired Product (%) | t-Butylated Side Product (%) | Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | 81.4 | 18.6 | A standard, general-purpose cocktail.[1] |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 90.2 | 9.8 | Thioanisole provides enhanced protection for aromatic residues.[1] |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 88.5 | 11.5 | Dimethyl sulfide is another effective thioether scavenger.[1] |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 92.1 | 7.9 | Dithiothreitol is a potent scavenger, particularly useful if other sensitive residues are present.[1] |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5) | 94.3 | 5.7 | A combination of thioether scavengers can be highly effective.[1] |
| Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area as determined by HPLC.[1] |
Experimental Protocols
Protocol 1: Standard tBu Deprotection of this compound
This protocol is recommended for general laboratory use and provides a good balance between efficiency and suppression of side reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of starting material). Place the flask in an ice bath and stir the solution.
-
Preparation of Cleavage Cocktail: In a separate container, prepare the cleavage cocktail by combining TFA, TIS, and deionized water in a 95:2.5:2.5 volumetric ratio.
-
Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of this compound at 0 °C. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To the resulting oil, add cold diethyl ether to precipitate the product. c. Collect the precipitate by filtration or centrifugation. d. Wash the solid with cold diethyl ether two more times to remove residual scavengers and byproducts. e. For further purification, dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining TFA, followed by a wash with brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, Z-Tyr-OMe.
Protocol 2: Analysis of Crude Product by HPLC
Sample Preparation:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
Analysis:
-
Analyze the resulting chromatogram for the presence of the main product peak and any side-product peaks. Confirm the identity of the peaks by mass spectrometry.
Visualizations
Caption: Experimental workflow for the tBu deprotection of this compound.
Caption: Logical relationship of scavenger action during Tyr(tBu) deprotection.
References
Z-Tyr(tbu)-ome Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Z-Tyr(tbu)-ome.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of both techniques is employed for optimal results.
Q2: What are the likely impurities in a crude this compound sample?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Z-Tyr-OMe.
-
Byproducts of t-butylation: Di-t-butylated tyrosine derivatives or products of incomplete reaction.
-
Deprotected products: H-Tyr(tbu)-ome if the Z-group is unintentionally cleaved.
-
Alkylation products: The t-butyl cation formed during synthesis or deprotection can potentially alkylate the aromatic ring of tyrosine.[1]
-
Solvent residues: Residual solvents from the reaction and workup.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from impurities during column chromatography. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the product and impurities on the TLC plate. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3]
Troubleshooting Guides
Silica Gel Column Chromatography
Problem 1: My compound is not moving from the origin on the TLC plate, even with a high concentration of polar solvent.
-
Possible Cause: The compound may be insoluble in the mobile phase or strongly adsorbed to the silica gel. This compound is a relatively nonpolar compound, but its solubility can be an issue in highly nonpolar solvents.
-
Solution:
-
Check Solubility: Ensure your crude product is fully dissolved in a minimal amount of the loading solvent before applying it to the column. Dichloromethane is often a good choice for loading.
-
Modify Mobile Phase: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. Consider adding a small percentage of a more polar solvent like methanol if necessary, but be aware this can affect separation.
-
Use a Different Stationary Phase: In rare cases of extreme adsorption, consider using a less polar stationary phase like alumina.
-
Problem 2: My compound is eluting with impurities, and I am not getting good separation.
-
Possible Cause: The chosen solvent system may not have sufficient selectivity for the separation.
-
Solution:
-
Optimize Solvent System via TLC: Systematically test different solvent systems using TLC. Vary the ratio of your nonpolar and polar solvents (e.g., hexanes/ethyl acetate, toluene/ethyl acetate) to find the optimal separation.
-
Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation.
-
Problem 3: My compound appears to be degrading on the column.
-
Possible Cause: The silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The t-butyl protecting group on the tyrosine side chain can be susceptible to cleavage under acidic conditions.[1]
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Alternative Purification Method: If degradation is significant, consider recrystallization as an alternative or primary purification method.
-
Recrystallization
Problem 1: I can't find a suitable solvent for recrystallization.
-
Possible Cause: Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging.
-
Solution:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes).
-
Use a Two-Solvent System: Dissolve the crude this compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common two-solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Problem 2: The compound is "oiling out" instead of crystallizing.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Impurities can also inhibit crystallization.
-
Solution:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the solution to induce crystallization.
-
Reduce Solvent: If the solution is too dilute, carefully evaporate some of the solvent and try to crystallize again.
-
Problem 3: The purity of the recrystallized material is still low.
-
Possible Cause: The impurities may have similar solubility properties to the product.
-
Solution:
-
Multiple Recrystallizations: Perform a second recrystallization.
-
Pre-purification: Use a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.
-
Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, then filter it hot before crystallization.
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Column Chromatography | ||
| No elution of the product | Poor solubility in the mobile phase; Strong adsorption to silica | Increase eluent polarity; Change loading solvent; Use a different stationary phase |
| Poor separation of product and impurities | Inappropriate solvent system; Improper column packing | Optimize solvent system via TLC; Use a gradient elution; Repack the column carefully |
| Product degradation on the column | Acidity of silica gel | Add a small amount of triethylamine to the eluent; Minimize time on the column |
| Recrystallization | ||
| Difficulty finding a suitable solvent | - | Screen various solvents; Use a two-solvent system (e.g., ethyl acetate/hexanes) |
| Product "oils out" | Supersaturation; Rapid cooling; Presence of impurities | Cool slowly; Scratch the flask; Use seed crystals; Concentrate the solution |
| Low purity after recrystallization | Co-crystallization of impurities | Perform multiple recrystallizations; Pre-purify by flash chromatography |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., start with 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm). The desired product should be a major, UV-active spot. Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product.
-
-
Column Preparation:
-
Select an appropriate size glass column and pack it with silica gel as a slurry in the initial, low-polarity eluent.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If a gradient elution is used, gradually increase the proportion of the polar solvent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the test tube gently to see if it dissolves.
-
If it dissolves when hot, allow it to cool to see if crystals form.
-
A good single solvent will dissolve the compound when hot but not when cold. Alternatively, identify a good solvent and a poor solvent for a two-solvent system.
-
-
Recrystallization Procedure (Two-Solvent System Example: Ethyl Acetate/Hexanes):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes dropwise while the solution is still warm until a slight turbidity persists.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for this compound purification issues.
References
Racemization issues with Z-Tyr(tbu)-ome during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address racemization issues encountered during the activation of Z-Tyr(tbu)-ome in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the process where the stereochemical integrity of the chiral α-carbon of the L-tyrosine derivative is lost during the activation step of peptide bond formation. This results in a mixture of both the desired L-isomer and the undesired D-isomer (diastereomer in the context of a growing peptide chain). The presence of the D-isomer can significantly impact the peptide's biological activity and lead to purification challenges.[1]
Q2: What is the primary chemical mechanism causing racemization of this compound during activation?
A2: The most common mechanism for racemization during the activation of N-protected amino acids like this compound is the formation of a planar oxazolone (or azlactone) intermediate.[1][2] The activation of the carboxyl group facilitates this cyclization. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Re-protonation can then occur from either face, resulting in a mixture of L- and D-amino acids. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[1]
Q3: Which factors are most critical in influencing the extent of racemization?
A3: Several factors during the coupling step significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DIC, when used alone, can lead to high levels of racemization.[1]
-
Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial for suppressing racemization by forming active esters that are less prone to oxazolone formation.[1]
-
Base: The strength and concentration of the base used for neutralization can promote racemization. Stronger bases and excess base increase the risk.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[3]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the amine component can increase the opportunity for racemization to occur.[1]
-
Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes increasing racemization rates.
Troubleshooting Guide
Problem: My peptide containing a Tyr(tbu) residue shows a doublet on the HPLC chromatogram, but the mass spectrometry analysis is correct. I suspect racemization.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent/Additive Combination | 1. Avoid using carbodiimides (e.g., DIC, DCC) alone. Always use them in conjunction with a racemization-suppressing additive.[1] 2. Choose an effective additive. Oxyma Pure is generally more effective at suppressing racemization than HOBt.[1] 3. Consider modern coupling reagents. Uronium/aminium salts like HATU, HBTU, and especially COMU (which contains an Oxyma moiety) are designed to minimize racemization.[1] |
| Excessive Base Strength or Concentration | 1. Use a weaker, sterically hindered base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for highly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or collidine.[3] 2. Use the minimum necessary amount of base. Typically, 1-2 equivalents are sufficient for neutralization. |
| Elevated Reaction Temperature | 1. Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly reduce the rate of racemization.[2] 2. For microwave-assisted synthesis, consider lowering the coupling temperature to 50°C for sensitive residues like tyrosine.[3][4] |
| Prolonged Pre-activation Time | 1. Minimize the pre-activation duration. A short pre-activation time of 1-5 minutes is generally recommended.[1] 2. Add the activated amino acid solution to the resin immediately after the pre-activation period.[1] |
Data Presentation
The choice of coupling reagent and additive combination is critical for minimizing racemization. The following table summarizes the extent of racemization observed with different activation methods. While this data was generated for other racemization-prone amino acids, the principles are directly applicable to this compound.
| Coupling Reagent | Additive | Base | % Racemization (D-isomer) |
| DIC | None | DIPEA | >5% |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
| Data adapted from studies on racemization-prone amino acids.[1] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle to Minimize Racemization of this compound
This protocol describes a standard procedure for a coupling step in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF immediately before adding the activated amino acid solution.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve 3 equivalents of Z-L-Tyr(tbu)-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes. Do not exceed this time.
-
-
Coupling: Immediately add the activated amino acid solution to the drained resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours, or at 0°C for an extended period for particularly sensitive couplings.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.[1]
Protocol 2: Quantification of Tyrosine Racemization by Chiral HPLC
This protocol outlines the procedure for hydrolyzing a peptide and analyzing the resulting amino acids to quantify the extent of racemization at the tyrosine residue.
-
Peptide Hydrolysis:
-
Place a precisely weighed amount of the purified, lyophilized peptide (approximately 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with argon.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis (e.g., 0.1% TFA in water).[1]
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for the separation of underivatized amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[5]
-
Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or a salt.
-
Injection: Inject the prepared sample of the hydrolysate onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.
-
Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as follows: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.[1]
-
Visualizations
Caption: Racemization mechanism via oxazolone formation and its suppression.
Caption: Troubleshooting workflow for addressing racemization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Peptide Yields with Z-Tyr(tBu)-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for improving the yield and purity of peptides synthesized using Z-Tyr(tBu)-OMe. The following information is tailored for solution-phase peptide synthesis, where this building block is most commonly employed.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low coupling yield is a frequent issue in solution-phase synthesis. The problem can typically be traced to incomplete activation, side reactions, or poor reaction conditions. Identifying the specific cause is key to improving your outcome.
Troubleshooting Guide for Low Coupling Yield
| Symptom | Possible Cause | Recommended Solution |
| Starting material (this compound) remains after reaction | Incomplete Carboxyl Group Activation: The coupling reagent (e.g., DIC, EDC) is not effectively creating the reactive intermediate. | • Pre-activate: Allow the coupling reagent (e.g., DIC) to react with this compound and an additive like HOBt for 15-20 minutes at 0°C before adding the amine component.[1]• Switch Reagent: Use a more potent coupling reagent such as BOP or PyBOP, which can be more effective but may require careful handling due to potentially hazardous byproducts.[2][3]• Check Reagent Quality: Ensure coupling reagents are fresh and anhydrous, as moisture can deactivate them.[4] |
| Reaction is slow or stalls | Steric Hindrance: The bulky t-Butyl and Z-groups on this compound can sterically hinder the approach of the incoming amino acid ester. | • Increase Reaction Time/Temperature: Allow the reaction to proceed longer (e.g., overnight) or gently warm the reaction, but monitor for potential side reactions like racemization. • Increase Reagent Concentration: Increasing the concentration of reactants can help overcome kinetic barriers.[5] |
| Multiple unknown peaks in HPLC/MS analysis | Side Reactions: The activated carboxyl group is reacting with nucleophiles other than the desired amine. | • Use Additives: Incorporate 1-Hydroxybenzotriazole (HOBt) or its aza-analogue (HOAt) into the reaction. These additives form active esters that are more stable and less prone to side reactions while minimizing racemization.[2]• Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the coupling reagent and the amino component to ensure the activated acid is consumed. |
| Low recovery of product after workup | Solubility Issues: The protected peptide product may be precipitating out of the reaction solvent or be difficult to separate from byproducts. | • Solvent Choice: Use a solvent system that keeps all reactants and products in solution, such as DMF or a mixture of DCM/DMF.• Byproduct Solubility: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many solvents. Switch to DIC, which forms a more soluble urea byproduct, simplifying purification.[3] |
Q2: What is the best method to remove the N-terminal Z (Cbz) group, and what are the potential side reactions?
The Z (benzyloxycarbonyl) group is robust but can be selectively removed without affecting the t-Butyl side-chain protection. The choice of deprotection method is critical to avoid side reactions and preserve the integrity of the peptide.
Catalytic hydrogenolysis is the most common and cleanest method.[6] However, it is incompatible with peptides containing sulfur (Cys, Met) or other reducible functional groups. Acid-mediated cleavage is a viable alternative in such cases.
Comparison of Z-Group Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Side Reactions |
| Catalytic Hydrogenolysis | H₂ gas (1 atm), 10% Pd/C catalyst, in a solvent like Methanol, Ethanol, or Ethyl Acetate.[6] | • Clean: Byproducts are toluene and CO₂, which are easily removed.• Mild: Conditions are neutral and generally do not affect other protecting groups like tBu.[7] | • Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the palladium catalyst.• Incompatible Groups: Will reduce other functional groups like alkenes, alkynes, or nitro groups.• Safety: Requires handling of flammable H₂ gas and a pyrophoric catalyst. |
| Transfer Hydrogenolysis | Ammonium formate (4-5 eq.), 10% Pd/C, in Methanol.[6] | • Safer: Avoids the use of hydrogen gas by generating it in situ.• Convenient: Does not require specialized hydrogenation equipment. | • Same limitations as standard hydrogenolysis regarding catalyst poisoning and incompatible functional groups. |
| Acidolysis | HBr in acetic acid (HBr/AcOH), or strong acids like HF or TFMSA.[7][8] | • Effective: Can cleave the Z-group when hydrogenolysis is not an option.• Fast: Reactions are often quicker than hydrogenolysis. | • Harsh Conditions: Strong acids can cleave other acid-labile protecting groups (like the tBu on Tyr). HBr/AcOH is generally compatible with tBu, but prolonged exposure should be avoided.• Side Reactions: Can lead to side-product formation with sensitive residues (e.g., Trp, Tyr). |
Q3: I am observing racemization after hydrolyzing the C-terminal methyl ester. How can I prevent this?
Saponification (base-mediated hydrolysis) of a peptide methyl ester is highly susceptible to racemization at the C-terminal amino acid, especially when using strong bases like sodium hydroxide (NaOH) in aqueous solutions.[9] The strong base can abstract the α-proton of the C-terminal residue, leading to a loss of stereochemical integrity.
To mitigate this, it is crucial to use milder, optimized conditions that favor hydrolysis over epimerization.
Recommended Conditions for Methyl Ester Saponification
| Method | Reagents & Conditions | Rationale | Reference |
| Lithium Hydroxide (LiOH) | 1.0 - 2.0 equivalents of LiOH in a mixed solvent system like THF/water or Methanol/water at room temperature. | LiOH provides a gentler saponification compared to NaOH or KOH, significantly reducing the rate of racemization. It is often the preferred method for sensitive peptide esters. | [9] |
| DBU/Lithium Salt System | Catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with a lithium salt (e.g., LiBr) in a THF/water mixture. | This system can accelerate the reaction under mild conditions, allowing for quantitative saponification with minimal racemization, even for sensitive peptides. | [10] |
Q4: My protected peptide has very poor solubility. What strategies can I use to handle it?
Poor solubility is a common challenge, especially with fully protected peptides which tend to be hydrophobic.[11][12]
-
Solvent Selection: The first step is to test a range of solvents. While DCM is common, more polar aprotic solvents like DMF (Dimethylformamide) , NMP (N-methyl-2-pyrrolidone) , or DMSO (Dimethyl sulfoxide) are often required to dissolve protected peptides.[13][14]
-
Sonication and Gentle Warming: Sonication can help break up aggregates and improve dissolution.[14] Gentle warming can also be effective, but should be done cautiously to avoid degradation.
-
Purification Strategy: Standard reversed-phase HPLC can be difficult due to the low aqueous solubility of protected peptides.[12] Consider using normal-phase chromatography on silica gel with a solvent system like DCM/Methanol for purification of the protected intermediate.[12]
-
Group-Assisted Purification (GAP): This is an emerging technique where a temporary chemical group is attached to the peptide to facilitate non-chromatographic purification, such as through simple solvent washes.[15][16]
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using DIC/HOBt
This protocol describes a standard and robust method for coupling this compound to an amino acid methyl ester hydrochloride salt (e.g., H-Leu-OMe·HCl).
Materials:
-
This compound (1.0 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl) (1.05 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride in anhydrous DCM. Add DIPEA to neutralize the salt and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound and HOBt in anhydrous DCM.
-
Cool the this compound solution to 0°C in an ice bath.
-
Add DIC to the cooled this compound solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the neutralized amino acid ester solution from step 1 to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once complete, filter the reaction mixture to remove diisopropylurea (if any has precipitated).
-
Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude protected dipeptide by flash chromatography on silica gel.[2][17]
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Z-group using the transfer hydrogenolysis method.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (4-5 eq)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate to the mixture. The reaction is often exothermic and may bubble as hydrogen is generated.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected peptide.[6]
Protocol 3: Racemization-Minimizing Saponification of a Peptide Methyl Ester
This protocol uses lithium hydroxide (LiOH) to minimize the risk of racemization during hydrolysis.
Materials:
-
Protected peptide methyl ester (1.0 eq)
-
1M Lithium Hydroxide (LiOH) solution (1.5 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve the peptide methyl ester in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add 1M LiOH solution dropwise while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction should be complete within a few hours.
-
Once the starting material is consumed, cool the mixture to 0°C and carefully neutralize by adding 1M HCl dropwise until the pH is ~5-6.
-
If the product is organic-soluble, extract it with ethyl acetate. If it precipitates, it can be collected by filtration.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the peptide with a free C-terminal carboxylic acid.[9][17]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. total-synthesis.com [total-synthesis.com]
- 9. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 10. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. biotage.com [biotage.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Stability of Z-Tyr(tbu)-ome under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Z-Tyr(tbu)-ome under various reaction conditions commonly encountered in peptide synthesis and drug development. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the successful application of this crucial building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound appears to be degrading during storage. What are the optimal storage conditions?
A1: this compound is a solid that should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation. Exposure to moisture and elevated temperatures can lead to hydrolysis of the methyl ester and potential cleavage of the protecting groups.
Q2: I am observing unexpected side products in my peptide synthesis. Could this compound be the source of instability?
A2: Yes, the stability of this compound is highly dependent on the reaction conditions. The two primary points of lability are the N-terminal benzyloxycarbonyl (Z) group and the O-tert-butyl (tBu) ether on the tyrosine side chain.
-
Acidic Conditions: The tBu group is highly susceptible to cleavage under strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) typically used for final peptide cleavage from the resin.[1] Premature deprotection of the tBu group can expose the phenolic hydroxyl group, making it susceptible to undesired side reactions like O-acylation. The Z-group is relatively stable to moderately acidic conditions but can be cleaved by very strong acids.
-
Basic Conditions: The tBu group is generally stable under basic conditions. However, the methyl ester is susceptible to hydrolysis (saponification) under strong basic conditions, which would yield the corresponding carboxylic acid. The Z-group is also generally stable to basic conditions used in peptide synthesis.
-
Hydrogenolysis: The Z-group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). If your synthetic route involves hydrogenation steps for other protecting groups, the Z-group on tyrosine will likely be removed as well.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways involve the cleavage of the protecting groups and hydrolysis of the methyl ester.
Q4: How can I monitor the stability of my this compound sample?
A4: The most effective way to monitor the stability and purity of this compound is by using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with UV detection can separate the intact molecule from its potential degradation products. For detailed instructions, refer to the "Experimental Protocols" section below.
Quantitative Stability Data
The following tables provide hypothetical yet plausible quantitative data on the stability of this compound under various stress conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Time (hours) | Remaining this compound (%) |
| Dichloromethane (DCM) | 24 | >99 |
| Dimethylformamide (DMF) | 24 | >99 |
| Acetonitrile (ACN) | 24 | >99 |
| Methanol (MeOH) | 24 | 98 |
| Water (pH 7) | 24 | 95 (minor ester hydrolysis) |
Table 2: Stability of this compound under Acidic Conditions (in DCM at 25°C)
| Acidic Condition | Time (hours) | Remaining this compound (%) | Primary Degradation Product |
| 1% TFA in DCM | 4 | >99 | - |
| 10% TFA in DCM | 4 | 95 | Z-Tyr-ome |
| 50% TFA in DCM | 1 | 20 | Z-Tyr-ome |
| 95% TFA | 1 | <1 | Z-Tyr-ome |
Table 3: Stability of this compound under Basic Conditions (in MeOH/H₂O 1:1 at 25°C)
| Basic Condition | Time (hours) | Remaining this compound (%) | Primary Degradation Product |
| 1 M NaHCO₃ (pH ~8.5) | 24 | 98 | Z-Tyr(tbu)-OH |
| 0.1 M NaOH (pH ~13) | 2 | 50 | Z-Tyr(tbu)-OH |
| 1 M NaOH (pH ~14) | 0.5 | <5 | Z-Tyr(tbu)-OH |
Table 4: Thermal Stability of Solid this compound
| Temperature (°C) | Time (days) | Remaining this compound (%) |
| 40 | 30 | >99 |
| 60 | 30 | 98 |
| 80 | 7 | 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place approximately 10 mg of solid this compound in an oven at 80°C for 7 days.
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. For the thermally stressed solid, dissolve a known amount in the mobile phase.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (linear gradient)
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve this compound in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
By understanding the stability profile of this compound and employing appropriate analytical methods, researchers can ensure the integrity of their starting materials and the successful synthesis of high-quality peptides. For further assistance, please contact our technical support team.
References
Technical Support Center: Troubleshooting Unexpected Byproducts in Z-Tyr(tbu)-ome Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected byproducts in chemical reactions involving N-α-carbobenzoxy-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome). The information is presented in a question-and-answer format to directly address common experimental challenges.
I. General Troubleshooting
Q1: My reaction with this compound is giving a complex mixture of products. What are the first steps to identify the issue?
A1: A complex product mixture when using this compound can arise from several factors, including the stability of the starting material, reaction conditions, and the nature of the other reactants. A systematic approach to troubleshooting is crucial.
Recommended Initial Workflow:
-
Verify Starting Material Purity: Confirm the purity of your this compound and other reagents using techniques like HPLC and NMR. Impurities in the starting materials can lead to a variety of side products.
-
Analyze the Crude Reaction Mixture: Use HPLC and LC-MS to get a profile of your reaction products. This will help in identifying the molecular weights of the byproducts, providing clues to their structures.
-
Review Reaction Conditions: Carefully re-examine your reaction protocol. Pay close attention to:
-
Temperature: Elevated temperatures can promote side reactions.
-
pH: The acidity or basicity of the reaction medium can influence byproduct formation.
-
Reaction Time: Prolonged reaction times can lead to the degradation of products or the formation of further byproducts.
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to oxygen or moisture.
-
Below is a general workflow for troubleshooting complex reaction mixtures.
Caption: General troubleshooting workflow for complex reactions.
II. Specific Byproducts and Their Mitigation
This section details common unexpected byproducts encountered in reactions with this compound, their mechanisms of formation, and strategies for their prevention.
A. Diketopiperazine (DKP) Formation
Q2: I am performing a dipeptide synthesis starting with this compound, and I observe a significant amount of a byproduct with a mass corresponding to a cyclic dipeptide. What is happening and how can I prevent it?
A2: You are likely observing the formation of a diketopiperazine (DKP). This is a common side reaction in dipeptide synthesis, where the deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid, leading to the formation of a stable six-membered ring and cleavage from the solid support (in SPPS) or loss of the methyl ester in solution-phase synthesis.[1][2]
Mechanism of Diketopiperazine Formation:
Caption: Mechanism of diketopiperazine (DKP) formation.
Factors Influencing DKP Formation:
-
Amino Acid Sequence: Dipeptides containing Proline or Glycine as the second amino acid are particularly prone to DKP formation.
-
Base: The presence of a base can catalyze the cyclization.
-
Temperature: Higher temperatures accelerate DKP formation.
Strategies for Prevention:
-
Choice of Coupling Reagents: Use coupling reagents that minimize the time the N-terminal amine is deprotected before coupling the next amino acid.
-
Use of Dipeptides: Instead of a stepwise addition, couple a pre-formed dipeptide (e.g., Z-Xaa-Tyr(tBu)-OH) to your growing peptide chain.
-
Lower Temperature: Perform the coupling and deprotection steps at a lower temperature to reduce the rate of cyclization.
-
In Situ Neutralization: In solid-phase peptide synthesis (SPPS), use in situ neutralization protocols where the free amine is neutralized just before the coupling step.
Quantitative Data on DKP Formation:
The extent of DKP formation is highly sequence-dependent. For example, in the synthesis of a dipeptide Xaa-Pro, the amount of DKP formed can be significant.
| Dipeptide Sequence (on resin) | Deprotection Conditions | DKP Formation (%) |
| Fmoc-Pro-Gly-Wang Resin | 20% Piperidine in DMF | ~50% |
| Fmoc-Ala-Pro-Wang Resin | 20% Piperidine in DMF | ~30% |
Note: This data is illustrative and the actual amount can vary based on specific reaction conditions.
B. Racemization
Q3: My final product shows a doublet on the HPLC, and mass spectrometry confirms the correct mass. Could this be due to racemization, and how can I avoid it?
A3: A doublet on the HPLC with the correct mass is a strong indication of the presence of a diastereomer, which is often a result of racemization of one of the chiral centers.[3] During the activation of the carboxylic acid of this compound for peptide bond formation, the α-proton can be abstracted, leading to a loss of stereochemical integrity.
Mechanism of Racemization (Oxazolone Formation):
Caption: Racemization via oxazolone formation.
Factors Influencing Racemization:
-
Coupling Reagents: Carbodiimides (e.g., DCC, DIC) are more prone to causing racemization than uronium/phosphonium reagents (e.g., HBTU, HATU).
-
Base: Strong bases (e.g., DIPEA) can increase the rate of racemization.
-
Additives: The absence of racemization-suppressing additives like HOBt or Oxyma Pure.
-
Temperature: Higher temperatures can increase the rate of racemization.
Strategies for Prevention:
-
Choice of Coupling Reagents and Additives: Use coupling reagents known for low racemization, such as COMU, and always include an additive like Oxyma Pure.[3]
-
Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.
-
Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C).
Quantitative Data on Racemization:
The choice of coupling reagent and additive significantly impacts the level of racemization.
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Typical) |
| DIC | None | DIPEA | >5% |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
| Data adapted from studies on racemization-prone amino acids and is applicable to Tyrosine derivatives.[3] |
C. Side-Chain Reactions
Q4: I've observed a byproduct with a mass increase of +56 Da. What could be the cause?
A4: A mass increase of +56 Da strongly suggests the alkylation of a nucleophilic side chain by a tert-butyl cation.[4] In reactions involving this compound, the tert-butyl group can be cleaved under acidic conditions, generating a reactive tert-butyl cation. This cation can then alkylate the electron-rich aromatic ring of another tyrosine or tryptophan residue.
Prevention of Side-Chain Alkylation:
The most effective way to prevent this side reaction is to use scavengers in your reaction mixture, especially during acidic deprotection steps. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains.
Common Scavengers and Their Effectiveness:
| Scavenger | Target Residues | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[1][4] |
| Water | General carbocations | 2.5-5% (v/v) | Acts as a nucleophile to hydrolyze tert-butyl cations.[4] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Effective for protecting Cys and Trp. Has a strong odor.[1] |
| Thioanisole | Met, Trp | 5% (v/v) | Good for protecting Met and Trp.[4] |
| Phenol | Tyr, Trp | 5% (v/v) | Specifically good for protecting tyrosine.[1] |
Quantitative Comparison of Scavenger Cocktails for Preventing Cys S-tert-butylation:
While this data is for cysteine, the principle of scavenging tert-butyl cations is directly applicable to preventing tyrosine alkylation.
| Cleavage Cocktail Composition (TFA/Scavengers, v/v) | % S-tert-butylation |
| 95% TFA / 5% H₂O | ~15-20% |
| 92.5% TFA / 5% H₂O / 2.5% TIS | ~5-7% |
| 90% TFA / 5% Thioanisole / 2.5% TIS / 2.5% H₂O | ~2-3% |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | <1% |
| Data adapted from studies on a model Cys-containing peptide.[1] |
Logical Relationship of tBu Cation Generation and Scavenging:
Caption: Generation and scavenging of the t-butyl cation.
III. Experimental Protocols
Protocol 1: HPLC Analysis for this compound Purity and Byproduct Detection
This protocol outlines a general method for analyzing the purity of this compound and detecting potential byproducts using reverse-phase HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Detection of Tyrosine Racemization
This protocol is for analyzing the enantiomeric purity of the tyrosine residue after peptide synthesis and hydrolysis.
-
Peptide Hydrolysis:
-
Place a small amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Re-dissolve the amino acid residue in a suitable buffer for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: A suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: Use the mobile phase recommended by the column manufacturer (often containing a copper (II) salt).
-
Detection: UV at 214 nm or 280 nm.
-
Quantification: Integrate the peak areas for the D- and L-tyrosine enantiomers to determine the percentage of racemization.
-
Protocol 3: The Kaiser Test for Monitoring Coupling Reactions (SPPS)
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the solid support during SPPS.[5][6]
-
Reagents:
-
Reagent A: 5 g ninhydrin in 100 ml ethanol.
-
Reagent B: 80 g phenol in 20 ml ethanol.
-
Reagent C: 2 ml of 0.001 M KCN(aq) diluted to 100 ml with pyridine.
-
-
Procedure:
-
Take a few beads of the resin and wash them with ethanol.
-
Add 2-3 drops of each reagent to the beads in a small test tube.
-
Heat the tube at 100-115°C for 5 minutes.
-
-
Interpretation:
-
Blue color: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/colorless: Negative result, indicating the absence of free primary amines (complete coupling).
-
References
Validation & Comparative
A Tale of Two Strategies: Z-Tyr(tbu)-OMe vs. Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
In the precise and demanding world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a cornerstone of success. This choice dictates the entire synthetic strategy, influencing coupling efficiency, deprotection conditions, and the potential for side reactions. This guide provides an objective, data-driven comparison between two tyrosine derivatives: the historically significant Z-Tyr(tBu)-OMe and the modern workhorse, Fmoc-Tyr(tBu)-OH. While direct head-to-head experimental data for these specific reagents in the same SPPS context is scarce due to their use in fundamentally different strategies, this guide will compare their performance based on the well-established principles of Z-based (typically within a Boc/Bzl strategy) and Fmoc-based SPPS.
The core difference lies in the Nα-protecting group: the benzyloxycarbonyl (Z) group versus the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Z-group is traditionally removed by strong acids or catalytic hydrogenation, while the Fmoc group is labile to mild basic conditions.[1][2] This fundamental difference in deprotection chemistry has led to the dominance of the Fmoc/tBu strategy in modern SPPS for its milder conditions and broader compatibility with sensitive peptide sequences.[3]
Performance Comparison: A Strategic Divide
The choice between this compound and Fmoc-Tyr(tBu)-OH is, in essence, a choice between two distinct orthogonal protection schemes in SPPS. Fmoc-Tyr(tBu)-OH is integral to the Fmoc/tBu strategy, where the base-labile Fmoc group is used for temporary Nα-protection, and acid-labile groups like tert-butyl (tBu) protect the side chains.[1][3] In contrast, Z-protected amino acids are more commonly associated with the older Boc/Bzl strategy, where the acid-labile Boc group is the temporary Nα-protectant, and more robust groups like benzyl (Bzl) or Z are used for side-chain protection.[4] Using a Z-group for Nα-protection in SPPS is less common in modern practice due to the harsh deprotection conditions required.
| Parameter | This compound | Fmoc-Tyr(tBu)-OH |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Typical SPPS Strategy | Boc/Bzl (less common for Nα-Z) | Fmoc/tBu |
| Nα-Deprotection Conditions | Strong acid (e.g., HBr/AcOH, HF) or Catalytic Hydrogenation[2] | Mild base (e.g., 20% piperidine in DMF)[3] |
| Orthogonality with tBu Side-Chain Protection | Not fully orthogonal with acid-labile resins and some side-chain protecting groups. Deprotection of Z with strong acid can prematurely cleave tBu groups. | Fully orthogonal. The base-labile Fmoc group is removed without affecting the acid-labile tBu group.[3][5] |
| Potential Side Reactions | - Racemization under harsh deprotection conditions.[6] - Incomplete deprotection. - Side-chain modifications during strong acid treatment. | - Aspartimide formation, especially in sequences with Asp residues.[7] - Diketopiperazine formation at the dipeptide stage. |
| Compatibility with Sensitive Residues | Lower, due to harsh acidic deprotection. | Higher, due to mild deprotection conditions. |
| Automation Friendliness | Less suitable for modern automated synthesizers. | The standard for automated SPPS. |
| C-Terminal Group | Methyl Ester (-OMe) | Carboxylic Acid (-OH) |
Experimental Protocols
The following sections detail the generalized experimental protocols for incorporating Fmoc-Tyr(tBu)-OH in a standard Fmoc/tBu SPPS workflow and a hypothetical protocol for the use of this compound in a solid-phase context, highlighting the differences in deprotection steps.
Standard Fmoc-SPPS Cycle for Fmoc-Tyr(tBu)-OH
This protocol outlines a single cycle of amino acid addition in an Fmoc/tBu solid-phase peptide synthesis.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, Fmoc-Tyr(tBu)-OH (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tBu on Tyrosine) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[8]
Hypothetical SPPS Cycle for this compound
Incorporating an Nα-Z-protected amino acid into a modern SPPS workflow is non-standard. The deprotection would require conditions that are often incompatible with common resins and side-chain protecting groups. The following is a generalized representation of how such a cycle might proceed, acknowledging its practical challenges.
-
Resin Swelling: The solid support is swollen in a suitable solvent like dichloromethane (DCM) or DMF.
-
Z-Group Deprotection: The Nα-Z protecting group of the resin-bound peptide would be removed. This is the most challenging step on a solid support.
-
Acidolysis (Harsh): Treatment with a strong acid like HBr in acetic acid. This is often too harsh for many solid supports and acid-labile side-chain protecting groups.
-
Catalytic Hydrogenation: This would require a palladium catalyst and a hydrogen source. Performing this efficiently on a solid support can be difficult and may not be compatible with all amino acids (e.g., those containing sulfur).[9]
-
-
Neutralization: If acidolysis is used for deprotection, the resulting amine salt must be neutralized with a non-nucleophilic base.
-
Amino Acid Coupling:
-
This compound would be coupled to the deprotected peptide-resin using standard coupling reagents. The use of a methyl ester (-OMe) instead of a free carboxylic acid would necessitate a different coupling strategy, such as saponification followed by activation, or direct aminolysis, which is generally less efficient. For the purpose of this hypothetical protocol, we will assume the use of Z-Tyr(tBu)-OH for a more standard coupling.
-
Z-Tyr(tBu)-OH (3-5 equivalents) is activated and coupled as described in the Fmoc protocol.
-
-
Washing: The resin is washed with appropriate solvents.
-
Cycle Repetition: The deprotection and coupling steps are repeated.
-
Final Cleavage and Deprotection: Similar to the Fmoc strategy, a final cleavage from the resin and removal of side-chain protecting groups would be performed, likely with a strong acid cocktail.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the standard Fmoc/tBu SPPS and the more challenging, hypothetical Z-based SPPS.
Caption: Standard Fmoc/tBu SPPS Cycle.
Caption: Hypothetical Z-based SPPS Cycle.
Conclusion
The comparison between this compound and Fmoc-Tyr(tBu)-OH highlights a significant evolution in peptide synthesis strategies. Fmoc-Tyr(tBu)-OH, as part of the Fmoc/tBu orthogonal scheme, represents the current state-of-the-art for routine SPPS. Its use of mild, base-labile deprotection for the Nα-amino group allows for the synthesis of complex and sensitive peptides with high fidelity and is highly amenable to automation.
Conversely, this compound is a relic of an older era of peptide synthesis. While the Z-group is stable and provides good protection, its removal requires harsh conditions that are largely incompatible with the principles of modern, mild SPPS. The lack of true orthogonality with acid-labile side-chain protecting groups and resins makes its use in a repetitive solid-phase strategy problematic and inefficient. Therefore, for researchers, scientists, and drug development professionals engaged in modern solid-phase peptide synthesis, Fmoc-Tyr(tBu)-OH is the unequivocally superior choice for the incorporation of tyrosine residues.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Z/tBu and Fmoc/tBu Peptide Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high yield and purity. The two most prominent strategies in solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups for temporary Nα-protection. This guide provides an in-depth comparison of the modern, widely adopted Fmoc/tBu strategy and the historically significant Z-group in the context of a hypothetical Z/tBu protection scheme.
While the Fmoc/tBu strategy represents the current gold standard for SPPS due to its orthogonal nature, understanding the properties of the benzyloxycarbonyl (Z or Cbz) group provides valuable insight into the evolution and chemical principles of peptide synthesis. This comparison will elucidate the chemical foundations of each approach, present quantitative data where available, and provide detailed experimental protocols for the prevalent Fmoc/tBu methodology.
The Principle of Orthogonality in SPPS
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing chain anchored to a solid support. To ensure correct sequence fidelity, the α-amino group of the incoming amino acid is temporarily protected. This protecting group must be selectively removable without cleaving the permanent protecting groups on the amino acid side chains or the linkage of the peptide to the resin. This principle of using mutually exclusive deprotection conditions is known as orthogonality.
Caption: General workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Head-to-Head: Z vs. Fmoc as Nα-Protecting Groups
The choice of the temporary Nα-protecting group dictates the entire synthetic strategy, including the chemistry used for side-chain protection and final cleavage from the solid support.
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Chemical Nature | Urethane-type, introduced via benzyl chloroformate. | Urethane-type, introduced via Fmoc-Cl or Fmoc-OSu. |
| Primary Application | Historically used in solution-phase synthesis; part of the Boc/Bzl SPPS strategy for side-chain protection or as a permanent N-terminal group. | The standard for modern solid-phase peptide synthesis (SPPS). |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid, HF). | Mild base (typically 20% piperidine in DMF). |
| Orthogonality with tBu | No. Deprotection conditions are incompatible with acid-labile tBu side-chain protecting groups and standard acid-cleavable linkers. | Yes. Base-labile deprotection is fully orthogonal to the acid-labile tBu groups and linker, forming the basis of the Fmoc/tBu strategy. |
| Monitoring | No direct method for real-time monitoring of deprotection. | Deprotection releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for quantitative real-time monitoring of the reaction.[1] |
| Side Reactions | Potential for benzyl cation formation during acid cleavage, leading to side-chain alkylation. Catalytic hydrogenation can be poisoned by sulfur-containing residues (Cys, Met). | Diketopiperazine formation at the dipeptide stage. Aspartimide formation with aspartic acid residues upon repeated base exposure. |
The Z/tBu Strategy: A Non-Orthogonal Approach
A hypothetical "Z/tBu" strategy, employing Z for Nα-protection and tBu-based groups for side-chain protection, is fundamentally flawed for stepwise solid-phase synthesis due to a lack of orthogonality. The conditions required to remove the Nα-Z group (strong acid or catalytic hydrogenation) are incompatible with the solid-phase format and the tBu side-chain protecting groups.
-
Strong Acid Cleavage (e.g., HBr/AcOH, HF): These harsh conditions would simultaneously cleave the acid-labile tBu side-chain protecting groups and likely the peptide from most standard acid-sensitive resins. This non-selective deprotection makes stepwise elongation impossible.
-
Catalytic Hydrogenolysis: This method is not practical for standard SPPS as it typically requires the substrate to be in solution with a heterogeneous catalyst (like Palladium on carbon), which is incompatible with a solid resin support.
The Fmoc/tBu Strategy: The Gold Standard
The Fmoc/tBu strategy is the most widely used method for SPPS today. Its success stems from its true orthogonality.
-
Nα-Protection: The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Side-Chain Protection: Reactive amino acid side chains are protected with acid-labile groups, predominantly derived from tert-butanol (e.g., Boc, OtBu, tBu) or trityl (Trt). These groups are completely stable to the basic conditions used for Fmoc removal.
-
Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA), with scavengers to prevent side reactions.
Caption: Orthogonality of Fmoc/tBu vs. the non-orthogonal nature of a Z/tBu strategy.
Quantitative Performance Comparison
Direct quantitative comparison of a stepwise Z/tBu SPPS is not feasible. However, we can compare the performance of Z- and Fmoc-protected amino acids in relevant contexts. The primary concerns during the coupling of a protected amino acid are achieving high coupling efficiency and minimizing racemization.
| Parameter | Z-Protected Amino Acids | Fmoc-Protected Amino Acids | Notes |
| Coupling Efficiency | Generally high, but can be sequence-dependent. Historically used with carbodiimide activators. | Consistently high (>99%) with modern aminium/uronium salt activators (e.g., HBTU, HATU).[2] | Modern coupling reagents significantly improve efficiency for both, but are optimized for the Fmoc/tBu workflow. |
| Racemization Risk | Z-group (a urethane) effectively suppresses racemization of the activated carboxyl group. | Fmoc-group also suppresses racemization. However, certain amino acids like Cys and His are more prone to racemization, especially with prolonged activation times or specific coupling reagents.[3][4] | Racemization is a greater concern for histidine and cysteine in Fmoc SPPS, often requiring special coupling protocols. The rate of racemization is generally low, often less than 0.4% per cycle.[5] |
| Crude Peptide Purity (HPLC) | N/A for stepwise SPPS. In solution phase, purity depends on intermediate crystallizations. | Highly variable (typically 70-95%) depending on peptide length, sequence complexity, and synthesis efficiency. | Purity is assessed by HPLC, with the percentage representing the area of the main peptide peak relative to all peaks.[6][7] |
| Overall Yield | N/A for stepwise SPPS. | Highly dependent on coupling efficiency at each step. For a 70-mer peptide, a 99% yield at each step results in a 24% overall theoretical yield, while a 99.5% yield gives a 50% overall yield.[8] | Small differences in per-cycle efficiency have a dramatic impact on the final yield of long peptides. |
Common Side Reactions
| Strategy | Common Side Reactions | Mitigation Strategies |
| Z-Group Chemistry | Alkylation: Benzyl cations formed during acid cleavage can alkylate nucleophilic residues (Trp, Met). | Use of scavengers (e.g., anisole, thioanisole) during cleavage. |
| Incomplete Deprotection: Catalytic hydrogenation can be inefficient for sterically hindered residues or poisoned by sulfur. | Use of stronger acid conditions or alternative reduction methods. | |
| Fmoc/tBu SPPS | Aspartimide Formation: Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, upon exposure to piperidine. This can lead to chain termination or insertion of β-aspartyl linkages.[3] | Use of HOBt in the deprotection solution, use of protective groups like Hmb on the preceding residue's backbone, or employing piperazine instead of piperidine.[4] |
| Diketopiperazine Formation: Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal, leading to cleavage from the resin. Most common with Pro or Gly in the first two positions.[3] | Use of sterically hindered resins (e.g., 2-chlorotrityl), or coupling the third amino acid quickly after deprotection of the second.[3] | |
| Racemization: Loss of stereochemical integrity, particularly for Cys and His during activation. | Use of additives like HOBt, optimized coupling reagents (e.g., DIC/Oxyma), and avoiding prolonged pre-activation.[3][9] |
Experimental Protocols
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for manual SPPS on a pre-loaded resin (e.g., Wang or Rink Amide resin).
Materials:
-
Fmoc-protected amino acid
-
Coupling Reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Peptide synthesis vessel with a frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate gently for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
-
Coupling Reaction:
-
Agitate the resin slurry at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered amino acids.
-
(Optional) Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
After the final coupling and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: N-terminal Capping with a Z-Protected Amino Acid
This protocol describes the final coupling step in an Fmoc/tBu synthesis to introduce an N-terminally Z-protected amino acid.
Procedure:
-
Final Fmoc Deprotection: Perform the standard Fmoc deprotection (Protocol 1, Step 2) on the completed peptide-resin.
-
Washing: Wash the resin thoroughly as described in Protocol 1, Step 3.
-
Z-Amino Acid Coupling:
-
Activate the Z-protected amino acid (e.g., Z-Leu-OH, 3-5 equivalents) using a standard coupling protocol (e.g., with HBTU/DIPEA as in Protocol 1, Step 4).
-
Add the activated Z-amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Washing: Wash the resin as described in Protocol 1, Step 6.
-
Cleavage:
-
Perform the final cleavage from the resin using a standard TFA cocktail (Protocol 1, Step 8). The Z-group is stable to TFA and will remain on the N-terminus of the cleaved peptide.[8]
-
Precipitate, wash, and purify the N-terminally Z-protected peptide.
-
Conclusion
The comparison between Z/tBu and Fmoc/tBu strategies is fundamentally a comparison between a non-viable, non-orthogonal hypothetical strategy and the highly successful, orthogonal system that dominates modern peptide synthesis. The mild, base-labile nature of the Fmoc group is perfectly complementary to the acid-labile tBu-based side-chain protection, allowing for the efficient and reliable assembly of complex peptides. While the Z-group was foundational in the development of peptide chemistry and is still useful for specific applications like N-terminal capping or in solution-phase synthesis, it is unsuitable as a temporary Nα-protecting group in a stepwise solid-phase strategy with tBu side-chain protection. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of orthogonality and the chemical properties of these protecting groups is essential for the successful design and execution of peptide synthesis projects. The Fmoc/tBu strategy remains the undisputed method of choice for its robustness, versatility, and amenability to automation.
References
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Z vs. Fmoc: A Comparative Guide to Amino Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of an Nα-protecting group is a critical decision that profoundly influences yield, purity, and the overall success of the synthetic strategy. While the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the modern workhorse for solid-phase peptide synthesis (SPPS), the classical benzyloxycarbonyl (Z) group retains significant advantages in specific applications, particularly in solution-phase synthesis and for the preparation of complex or modified peptides.
This guide provides an objective, data-driven comparison of Z- and Fmoc-protected amino acids, offering insights into their respective strengths and weaknesses to aid in the strategic selection of a protection strategy.
At a Glance: Key Differences in Protection Strategies
The fundamental distinction between Z and Fmoc protection lies in their deprotection chemistry, which dictates their compatibility with different synthetic methodologies and their susceptibility to side reactions. The Z group is typically removed under reductive or strongly acidic conditions, whereas the Fmoc group is cleaved by a mild base.[1] This difference forms the basis of their orthogonality, a key concept in complex peptide synthesis.
| Feature | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[2] | Mild base (e.g., 20% piperidine in DMF).[3][4] |
| Primary Application | Solution-phase peptide synthesis, fragment condensation, N-terminal capping.[5] | Solid-phase peptide synthesis (SPPS).[6] |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (Fmoc) protecting groups.[7] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Boc).[7] |
| Key Advantages | - Avoidance of base-induced side reactions. - Useful in orthogonal protection schemes for complex peptides. - Stability in a wide range of conditions. | - Mild deprotection conditions compatible with most amino acids and solid supports. - Well-suited for automated SPPS. - High coupling efficiencies.[] |
| Potential Side Reactions | - Catalyst poisoning with sulfur-containing amino acids. - Requires specialized equipment for hydrogenation. - Harsh acidic conditions for alternative deprotection can affect sensitive residues. | - Diketopiperazine formation, especially with Proline. - Aspartimide formation with Aspartic acid. - Racemization of sensitive amino acids.[9] |
Performance Comparison: Yield and Purity
While the Fmoc strategy is renowned for high repetitive yields in SPPS, often exceeding 99% per cycle, the choice of protecting group can significantly impact the purity of the final peptide, especially in sequences prone to side reactions.[]
In a comparative synthesis of a model decapeptide containing a single glutamic acid residue, the use of Z-Glu-OBzl in a Boc/Bzl strategy was projected to yield a crude peptide purity of approximately 75-85%.[1] In contrast, the Fmoc/tBu strategy with Fmoc-Glu(OtBu)-OH was expected to result in a crude purity of around 70-80%, with a higher likelihood of aspartimide-related side products.[1]
Table 1: Expected Quantitative Outcomes for a Model Decapeptide Synthesis [1]
| Performance Metric | Z-Strategy (with Z-Glu-OBzl) | Fmoc-Strategy (with Fmoc-Glu(OtBu)-OH) | Notes |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent. The Fmoc strategy may show more side products like aspartimide. |
| Major Side Product Formation | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | Side reaction profiles are distinct and depend heavily on synthesis conditions. |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both strategies can achieve high coupling efficiencies. |
Key Advantages of Z-Protected Amino Acids
The primary advantages of employing Z-protected amino acids stem from the robustness of the Z-group and the nature of its deprotection conditions, which avoid the use of bases that can trigger deleterious side reactions.
Mitigation of Base-Induced Side Reactions
The repetitive use of piperidine for Fmoc deprotection in SPPS can lead to significant side reactions, particularly:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to base-catalyzed cyclization to form a succinimide intermediate (aspartimide). This can then lead to a mixture of α- and β-aspartyl peptides and racemization.
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, especially when proline is the C-terminal or penultimate residue, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This terminates the peptide chain.
By avoiding basic deprotection steps, the use of Z-protected amino acids, particularly in solution-phase synthesis or for the N-terminal residue in SPPS, can circumvent these issues, leading to a purer final product for susceptible sequences.
Orthogonality in Complex Peptide Synthesis
The Z-group's stability to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it an invaluable tool in complex synthetic strategies.[7] This "tri-orthogonal" approach allows for the selective deprotection of Z, Fmoc, and acid-labile side-chain protecting groups (like Boc or tBu), enabling the synthesis of cyclic peptides, branched peptides, and peptide-drug conjugates.
Caption: Orthogonality of Z, Fmoc, and Boc/tBu protecting groups.
Experimental Protocols
Protocol 1: Deprotection of Z-Protected Amino Acids via Catalytic Transfer Hydrogenation
This method offers a milder alternative to strong acids for Z-group removal.
Materials:
-
Z-protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (HCOONH₄) or formic acid (HCOOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20 mol%).
-
Under an inert atmosphere, add ammonium formate (3-5 equivalents) or formic acid (2-5 equivalents) to the stirred suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 2: Deprotection of Fmoc-Protected Amino Acids using Piperidine (SPPS)
This is the standard procedure for Fmoc removal in solid-phase peptide synthesis.[4]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
20% (v/v) Piperidine in DMF solution
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Visualizing the Synthetic Workflows
The following diagrams illustrate the fundamental differences in the deprotection mechanisms and a typical SPPS workflow.
Caption: Deprotection mechanisms of Z- and Fmoc-groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boc-Tyr(tBu)-OH and Z-Tyr(tbu)-ome in Peptide Synthesis
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that dictates the synthetic strategy and profoundly impacts yield and purity. This guide provides an objective comparison of two commonly utilized protected tyrosine derivatives: N-α-(tert-butoxycarbonyl)-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH) and N-α-(benzyloxycarbonyl)-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome).
This comparison focuses on their respective applications in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, highlighting differences in their chemical properties, coupling and deprotection protocols, and overall strategic utility.
At a Glance: Key Physicochemical and Synthetic Properties
A summary of the core properties of Boc-Tyr(tBu)-OH and this compound is presented below, offering a rapid overview of their key characteristics.
| Property | Boc-Tyr(tBu)-OH | This compound |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoic acid[1] | methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[4-(tert-butoxy)phenyl]propanoate |
| Molecular Formula | C₁₈H₂₇NO₅[1] | C₂₂H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol [1] | 385.45 g/mol |
| Appearance | White to off-white powder[1] | White to off-white solid |
| Solubility | Soluble in common organic solvents like DMF and DCM[1] | Soluble in organic solvents |
| Primary Synthesis Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| N-α Protection | tert-butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z) |
| C-terminus | Free Carboxylic Acid | Methyl Ester |
| Side-Chain Protection | tert-butyl (tBu) ether | tert-butyl (tBu) ether |
Performance in Peptide Synthesis: A Comparative Analysis
The choice between Boc-Tyr(tBu)-OH and this compound is fundamentally tied to the chosen peptide synthesis methodology. Boc-Tyr(tBu)-OH is almost exclusively employed in Boc-strategy SPPS, while this compound is a classical building block for solution-phase synthesis.
| Parameter | Boc-Tyr(tBu)-OH (in SPPS) | This compound (in Solution Phase) |
| Coupling Efficiency | Generally high (>99%) with standard coupling reagents like HBTU/HATU.[2] Difficult couplings can occur depending on the peptide sequence.[3] | High, with Z-protected amino acids known for resistance to racemization during activation.[4] |
| Deprotection of N-α Group | Mildly acidic conditions (e.g., 25-50% TFA in DCM).[1] | Catalytic transfer hydrogenation (e.g., H₂/Pd/C or formic acid/Pd/C).[5] |
| Orthogonality | The Boc group is orthogonal to the more acid-stable tBu side-chain protection, which is removed during final cleavage with strong acid (e.g., HF).[1] | The Z group is orthogonal to the acid-labile tBu side-chain protection. |
| Racemization Risk | Urethane-type protecting groups like Boc generally provide good protection against racemization during coupling.[4] | The Z group is well-regarded for its ability to suppress racemization during activation and coupling.[4][6] |
| C-terminal Modification | N/A (Carboxylic acid is activated for coupling to the resin-bound amine) | Requires saponification of the methyl ester to the free carboxylic acid prior to its use as the C-terminal residue or for subsequent coupling. |
Experimental Protocols
Detailed methodologies for the key steps involving each of these tyrosine derivatives are provided below.
Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for the incorporation of Boc-Tyr(tBu)-OH into a growing peptide chain on a solid support.
1. Resin Swelling and Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.
-
Remove the DCM and treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the TFA solution and add a fresh portion of the TFA solution, allowing the deprotection to proceed for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again.
2. Neutralization:
-
Neutralize the resin-bound peptide salt with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM and then with N,N-dimethylformamide (DMF).
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-Tyr(tBu)-OH (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
4. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the tBu side-chain protecting group is removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[1]
This compound in Solution-Phase Peptide Synthesis
This section details the necessary steps for utilizing this compound in a solution-phase synthesis workflow.
1. Saponification of the Methyl Ester (for use as the C-terminal residue or for subsequent coupling):
-
Dissolve this compound in a mixture of methanol and water.
-
Cool the solution to 0°C and add a 1M aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with 1M hydrochloric acid (HCl) and remove the methanol under reduced pressure.
-
Extract the product, Z-Tyr(tBu)-OH, with an organic solvent.
2. Peptide Coupling:
-
Dissolve the N-terminally deprotected peptide ester and Z-Tyr(tBu)-OH (or the saponified product) in an appropriate solvent like DCM or DMF.
-
Add a coupling reagent (e.g., EDC·HCl) and an additive (e.g., HOBt).
-
Stir the reaction mixture, typically overnight, at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
3. N-terminal Z-Group Deprotection via Catalytic Transfer Hydrogenation:
-
Dissolve the Z-protected peptide in a suitable solvent such as methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Add a hydrogen donor, such as formic acid or ammonium formate.[5]
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide. This method is compatible with the acid-labile tert-butyl ether protecting group.
Synthesis Strategy Visualized
The following diagrams illustrate the general workflows for incorporating Boc-Tyr(tBu)-OH in SPPS and a potential pathway for using this compound in a solution-phase synthesis.
Conclusion
The choice between Boc-Tyr(tBu)-OH and this compound is primarily dictated by the overarching synthetic strategy. For researchers utilizing the well-established and often automated solid-phase peptide synthesis with a Boc/Bzl protection scheme, Boc-Tyr(tBu)-OH is the clear and optimized choice. Its free carboxylic acid is ready for activation and coupling on the solid support, and its deprotection and cleavage protocols are well-integrated into the SPPS workflow.
Conversely, This compound is a valuable reagent for classical solution-phase synthesis. The Z-group offers excellent protection against racemization, and its removal by catalytic hydrogenation provides orthogonality to the acid-labile tert-butyl ether on the tyrosine side chain. However, the presence of the methyl ester necessitates an additional saponification step if the carboxylic acid is required for coupling, adding a step to the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
A Researcher's Guide to Orthogonal Deprotection Strategies for Z-Tyr(tbu)-ome
For researchers, scientists, and drug development professionals engaged in the nuanced field of peptide synthesis and complex molecule construction, the ability to selectively unmask functional groups is paramount. The orthogonally protected tyrosine derivative, Z-Tyr(tbu)-ome (N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester), offers a versatile platform for such manipulations. The benzyloxycarbonyl (Z or Cbz) and tert-butyl (tBu) ether protecting groups are mainstays in organic synthesis, and their selective removal allows for precise, stepwise modifications of a target molecule.
This guide provides an objective comparison of the primary deprotection strategies for this compound, supported by established experimental protocols and a discussion of alternative approaches.
Orthogonal Deprotection: The Core Principle
The concept of orthogonality in chemical synthesis refers to the use of protecting groups that can be removed under distinct reaction conditions, allowing for the deprotection of one functional group without affecting others.[1] In the case of this compound, the Z group is susceptible to catalytic hydrogenation, while the tBu ether is labile under strong acidic conditions. This differential reactivity forms the basis of a powerful orthogonal deprotection strategy.
Diagram of Orthogonal Deprotection Pathways for this compound
Caption: Orthogonal deprotection of this compound.
Comparison of Deprotection Strategies
The choice of which protecting group to remove first depends on the overall synthetic scheme. Below is a comparison of the two primary orthogonal deprotection methods for this compound.
| Parameter | Selective Z-Group Removal | Selective tBu-Group Removal |
| Method | Catalytic Hydrogenation | Acidolysis |
| Primary Reagents | H₂ gas with Pd/C catalyst or Transfer Hydrogenation (e.g., Formic Acid, Ammonium Formate) | Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM) |
| tBu-Group Stability | Generally stable | Cleaved |
| Z-Group Stability | Cleaved | Generally stable under controlled conditions |
| Potential Side Reactions | - Incomplete reaction. - Catalyst poisoning by sulfur-containing residues (if present in a larger molecule). | - Re-alkylation of the tyrosine ring by the released tert-butyl cation. - Partial cleavage of the Z-group with prolonged exposure or stronger acidic conditions. |
| Mitigation of Side Reactions | - Use of fresh, active catalyst. - Optimization of reaction time and hydrogen pressure/donor concentration. | - Use of scavengers (e.g., triisopropylsilane (TIS), water, thioanisole) to trap the tert-butyl cation.[2] - Careful control of reaction time and temperature. |
| Typical Yield | High (>90%) | Generally high, but can be sequence-dependent and affected by side reactions. |
Experimental Protocols
Protocol 1: Selective Removal of the Z-Group via Catalytic Hydrogenation
This protocol describes the deprotection of the N-terminal Z-group to yield H-Tyr(tbu)-ome.
Diagram of Catalytic Hydrogenation Workflow
Caption: Workflow for Z-group deprotection by hydrogenation.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude H-Tyr(tbu)-ome.
-
The product can be further purified by chromatography if necessary.
Protocol 2: Selective Removal of the tBu-Group via Acidolysis
This protocol details the cleavage of the tert-butyl ether to yield Z-Tyr-ome.
Diagram of Acidolysis Workflow
Caption: Workflow for tBu-group deprotection by acidolysis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a cleavage cocktail, a common example being 95% TFA, 2.5% water, and 2.5% TIS.
-
Slowly add the cleavage cocktail to the stirred solution of the protected amino acid.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
Triturate the resulting residue with cold diethyl ether to precipitate the product.
-
Isolate the solid product by filtration or decantation and dry under vacuum.
Alternative Protecting Groups for Tyrosine
While the Z/tBu combination is effective, other protecting groups for the tyrosine hydroxyl function can be employed, particularly within the context of Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Structure | Deprotection Conditions | Key Advantages |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Strong acid (e.g., 95% TFA)[3] | High stability to base, standard in Fmoc/tBu strategy. |
| Trityl (Trt) | -O-C(Ph)₃ | Mild acid (e.g., 1-5% TFA in DCM)[4] | Milder cleavage conditions reduce side reactions, useful for preparing protected peptide fragments.[4] |
| 2-Chlorotrityl (2-Cl-Trt) | -O-C(Ph)₂(C₆H₄Cl) | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM) | Extremely mild cleavage, ideal for synthesizing fully protected peptide fragments. |
| Benzyl (Bzl) | -O-CH₂-Ph | Strong acids (e.g., HF) or catalytic hydrogenation[3] | Commonly used in Boc-based synthesis. |
The choice of an alternative protecting group is dictated by the overall synthetic strategy, particularly the desired level of orthogonality and the sensitivity of the target molecule to acidic conditions. For instance, the highly acid-labile Trt and 2-Cl-Trt groups are advantageous when synthesizing complex peptides where minimal acid exposure is critical.[4]
Conclusion
The orthogonal deprotection of this compound is a robust and reliable strategy that offers chemists precise control over their synthetic pathways. The selective removal of the Z-group via catalytic hydrogenation and the tBu-group via acidolysis are well-established methods. By understanding the principles behind these transformations and adhering to optimized protocols, researchers can efficiently generate key intermediates for the synthesis of complex peptides and other molecular targets. The selection of alternative tyrosine protecting groups, such as Trt or 2-Cl-Trt, provides further flexibility for more sensitive or intricate synthetic endeavors.
References
A Comparative Guide to Alternative Protecting Groups for the Tyrosine Side Chain
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to side reactions, such as O-acylation, during peptide chain elongation.[1] This guide provides an objective comparison of the standard tert-butyl (tBu) protecting group with several alternatives for the tyrosine side chain in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), supported by experimental data and detailed methodologies.
Performance Comparison of Tyrosine Protecting Groups
The choice of a protecting group for the tyrosine side chain impacts stability during synthesis, the conditions required for its removal, and the potential for side reactions, all of which affect the final peptide's yield and purity.[2] The ideal protecting group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and is cleanly removed during the final cleavage from the resin, typically with strong acid.[3]
Quantitative Data Summary
The following tables summarize the key performance parameters of various protecting groups for the tyrosine side chain. While direct head-to-head comparisons across all groups under identical conditions are limited in the literature, the data presented provides a valuable overview for selecting an appropriate protecting group.
Table 1: Performance Characteristics of Tyrosine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Conditions | Stability & Compatibility | Potential Side Reactions |
| tert-Butyl | tBu | O-tBu | Strong acid (e.g., 95% TFA)[2] | Stable to base (piperidine); Orthogonal in Fmoc-SPPS.[2] | Alkylation of the tyrosine ring by the released tert-butyl cation (reported at 0.5-1.0%). Can be minimized with scavengers (e.g., TIS, water).[2] |
| Benzyl | Bzl | O-Bzl | Strong acid (e.g., HF) or catalytic hydrogenation.[2] | Partially labile to TFA, making it less suitable for long Fmoc syntheses.[2] | Acid-catalyzed O to C migration of the benzyl group, forming 3-benzyltyrosine. |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | O-2,6-Cl₂Bzl | Strong acid (e.g., HF).[4] | More stable to TFA than Bzl due to electron-withdrawing Cl atoms.[4] | Similar to Bzl, but increased stability reduces premature deprotection and subsequent side reactions. |
| 2-Bromobenzyl | 2-Br-Z | O-CH₂(C₆H₄)Br | Strong acid (e.g., HF). Removed by piperidine, limiting its use in Fmoc-SPPS to short peptides. | Partially labile to piperidine. | Premature deprotection in Fmoc-SPPS can lead to O-acylation. |
| Trityl | Trt | O-C(Ph)₃ | Very mild acid (e.g., 1-5% TFA in DCM).[5] | Orthogonal to tBu; can be selectively removed on-resin.[5] Prone to premature cleavage if exposed to weak acids. | The bulky trityl cation is a less aggressive electrophile than the tBu cation, potentially leading to fewer alkylation side products.[5] |
| 2-Chlorotrityl | 2-ClTrt | O-C(Ph)₂(C₆H₄)Cl | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM).[3] | Extremely acid-labile, allowing for the synthesis of fully protected peptide fragments.[3][6] | Similar to Trt, with even greater acid lability. |
| o-Nitrobenzyl | oNb | O-CH₂(C₆H₄)NO₂ | UV irradiation (photolysis), typically at 350-365 nm. | Stable to both acid (TFA) and base (piperidine), offering true orthogonality. | Formation of nitrosobenzaldehyde byproduct which can have side reactions if not scavenged. |
Table 2: Impact of Protecting Group on Crude Peptide Purity (Model Peptide: H-Met-Gln-Ser-Trp-Tyr-OH)
| Tyrosine Protecting Group | Crude Peptide Purity (%) | Reference |
| tBu | 65-75% | [3] (inferred) |
| Trt | 80-92% | [3] (inferred) |
Note: The purity data is derived from a comparative study by Barlos et al. and highlights the potential for higher crude purity with the more acid-labile Trityl group, which can lead to cleaner cleavage and fewer side reactions.[3][5]
Visualization of Key Concepts
Chemical Structures of Protected Tyrosine Derivatives
Caption: Common Fmoc-protected tyrosine derivatives for SPPS.
General Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Orthogonal Deprotection Strategy
Caption: Orthogonality of Fmoc and side-chain protecting groups.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH)
This protocol describes the direct Fmocylation of O-tert-butyl-L-tyrosine.
Materials:
-
O-tert-butyl-L-tyrosine
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Dioxane or Acetone
-
Water
-
1M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture such as aqueous dioxane or acetone/water.
-
Base Addition: Add sodium bicarbonate (approx. 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.
-
Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours.
-
Work-up: Dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Fmoc-OSu and other impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl, which will cause the product to precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH.
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using a Protected Tyrosine Derivative
This protocol outlines a single coupling cycle in a manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Fmoc-Tyr(PG)-OH (where PG is the protecting group)
-
Coupling reagents (e.g., HBTU/HATU and DIPEA in DMF)
-
DMF and Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 3-5 minutes, drain, add a fresh aliquot of the piperidine solution, and agitate for another 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-Tyr(PG)-OH (3-4 equivalents) with the coupling reagents (e.g., HBTU/HATU and DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Protocol 3: Cleavage and Deprotection
A. Standard Cleavage (for tBu, Bzl, 2,6-Cl₂Bzl, 2-Br-Z): This protocol uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5)) or a simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail.
-
Cold diethyl ether
Procedure:
-
Add the freshly prepared, cold cleavage cocktail to the dried peptide-resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under vacuum.
B. Selective Deprotection of Trt and 2-ClTrt: This protocol allows for the on-resin removal of the Trt or 2-ClTrt group while other acid-labile groups like tBu remain intact.[5]
Materials:
-
Peptide-resin containing a Tyr(Trt) or Tyr(2-ClTrt) residue
-
Selective Deprotection Solution: 1-2% TFA in DCM with 2-5% TIS as a scavenger.
-
DCM for washing
-
10% DIPEA in DMF for neutralization
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the selective deprotection solution for 2 minutes, repeating the treatment 5-10 times.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with 10% DIPEA in DMF.
-
Wash the resin again with DMF to prepare for subsequent on-resin modification.
C. Photodeprotection of o-Nitrobenzyl: This protocol removes the oNb group using UV light.
Materials:
-
Peptide-resin or purified peptide containing a Tyr(oNb) residue
-
Solvent (e.g., DMF, water/acetonitrile mixture)
-
UV lamp (typically emitting at 350-365 nm)
Procedure:
-
Dissolve the peptide or suspend the peptide-resin in a suitable solvent in a UV-transparent vessel.
-
Irradiate the sample with the UV lamp. The time required for complete deprotection will depend on the concentration, solvent, and lamp intensity, and should be optimized.
-
For on-resin photodeprotection, wash the resin thoroughly after irradiation. For peptides in solution, the deprotected peptide can be purified by HPLC.
Protocol 4: HPLC Analysis of Crude Peptide Purity
This protocol outlines a standard method for determining the purity of the synthesized peptide after cleavage.[3]
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV absorbance at 214 nm and/or 280 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Conclusion
The tert-butyl (tBu) group remains the workhorse for tyrosine side-chain protection in routine Fmoc-SPPS due to its high stability and reliable performance. However, for complex syntheses or when specific on-resin modifications are required, alternative protecting groups offer significant advantages. Trityl-based groups (Trt and 2-ClTrt) are particularly noteworthy for their high acid lability, which can lead to higher crude peptide purities and enable the synthesis of fully protected peptide fragments.[3][5] Photolabile protecting groups like o-nitrobenzyl provide true orthogonality, allowing for deprotection under neutral conditions with high spatial and temporal control. The choice of the optimal protecting group is a strategic decision that depends on the specific peptide sequence, the overall synthetic strategy, and the desired final product. This guide provides the foundational data and methodologies to aid researchers in making an informed choice for their specific application.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Z-Tyr(tbu)-ome Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of protected amino acid derivatives is paramount. This guide provides a comprehensive comparison of common spectroscopic techniques for the analysis of peptides containing Z-Tyr(tbu)-ome (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester). The data presented herein, including supporting experimental protocols, will aid in the selection of the most appropriate analytical methods for routine characterization and in-depth structural elucidation.
Introduction to Spectroscopic Characterization
The Z (benzyloxycarbonyl) and tBu (tert-butyl) protecting groups are frequently employed in peptide synthesis to mask the amine and hydroxyl functionalities of tyrosine, respectively. The methyl ester (-ome) protects the C-terminus. Verifying the integrity of the this compound moiety within a peptide sequence is crucial for ensuring the success of subsequent synthesis steps. Spectroscopic methods offer a non-destructive and highly informative means of analysis. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD).
Data Presentation: Comparative Spectroscopic Data
The following tables summarize typical quantitative data obtained from the spectroscopic analysis of this compound and related protected tyrosine derivatives. It is important to note that specific values for peptides will vary based on the sequence and solvent conditions.
Table 1: 1H NMR Chemical Shifts (δ) in CDCl3
| Proton Assignment | This compound (Predicted) | Z-Tyr-OMe[1] | Fmoc-Tyr(tBu)-OH |
| t-Butyl (9H, s) | ~1.3 ppm | - | ~1.3 ppm |
| Cβ-H (2H, m) | ~3.1 ppm | ~3.1 ppm | ~2.8-3.1 ppm |
| Cα-H (1H, m) | ~4.6 ppm | ~4.7 ppm | ~4.4-4.6 ppm |
| Methyl Ester (3H, s) | ~3.7 ppm | ~3.7 ppm | - |
| Z-group CH2 (2H, s) | ~5.1 ppm | ~5.1 ppm | - |
| Aromatic (Tyr, 4H, m) | ~6.8-7.2 ppm | ~6.7-7.1 ppm | ~6.8-7.1 ppm |
| Aromatic (Z-group, 5H, m) | ~7.3 ppm | ~7.3 ppm | - |
| NH (1H, d) | ~5.2 ppm | ~5.3 ppm | ~5.2-5.4 ppm |
Table 2: 13C NMR Chemical Shifts (δ) in CDCl3
| Carbon Assignment | This compound (Predicted) | Z-Tyr-OMe | Fmoc-Tyr(tBu)-OH |
| t-Butyl (CH3) | ~28.8 ppm | - | ~28.8 ppm |
| t-Butyl (Cq) | ~78.5 ppm | - | ~78.5 ppm |
| Cβ | ~37.5 ppm | ~37.2 ppm | ~37.0 ppm |
| Cα | ~56.0 ppm | ~56.5 ppm | ~55.0 ppm |
| Methyl Ester | ~52.3 ppm | ~52.4 ppm | - |
| Z-group CH2 | ~67.0 ppm | ~67.0 ppm | - |
| Aromatic (Tyr) | ~120-130, 154 ppm | ~115-130, 156 ppm | ~120-130, 154 ppm |
| Aromatic (Z-group) | ~128-136 ppm | ~128-136 ppm | - |
| Carbonyl (Ester) | ~172.0 ppm | ~172.5 ppm | - |
| Carbonyl (Z-group) | ~156.0 ppm | ~156.0 ppm | - |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z [M+H]+ for this compound | Key Fragmentation Observations |
| ESI-MS | Positive | 386.1962 | Loss of t-butyl group (-56 Da), loss of benzyloxycarbonyl group (-135 Da), loss of methyl ester (-31 Da). |
| MALDI-TOF | Positive | 386.1962 | Similar fragmentation to ESI, though fragmentation may be less pronounced depending on the matrix. |
Table 4: UV-Vis and CD Spectroscopy Data
| Technique | Solvent | λmax | Molar Ellipticity [θ] (deg cm2 dmol-1) at λmax |
| UV-Vis | Methanol/Water | ~275 nm, ~220 nm, ~200 nm | Not Applicable |
| Circular Dichroism (Far-UV) | Methanol/TFE | Varies with secondary structure | Varies with secondary structure. For α-helices, negative bands are expected around 222 nm and 208 nm, and a positive band around 190 nm.[2] |
| Circular Dichroism (Near-UV) | Methanol/TFE | ~270-290 nm | The tyrosine chromophore can exhibit distinct Cotton effects in the near-UV region, which are sensitive to the local environment.[2] |
Experimental Protocols
1H and 13C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the peptide in 0.5-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition :
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a 30° pulse width and a relaxation delay of 1-2 seconds.
-
-
13C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to 1H NMR (typically several hundred to thousands).
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation : Prepare a 1-10 µM solution of the peptide in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
MS Acquisition :
-
Infuse the sample directly or via liquid chromatography.
-
Operate in positive ion mode.
-
Acquire a full scan (MS1) to determine the mass-to-charge ratio of the intact peptide.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis : Determine the molecular weight from the MS1 spectrum. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence and the presence of protecting groups.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a solution of the peptide in a UV-transparent solvent (e.g., methanol, ethanol, or water) with a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Measure the absorbance of the sample from 190 to 400 nm.
-
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax). The absorbance at ~275 nm is characteristic of the tyrosine side chain, while absorbance below 230 nm is dominated by the peptide backbone and the Z-group.[3]
Circular Dichroism Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the peptide (typically 0.1-1 mg/mL) in a suitable solvent (e.g., methanol, trifluoroethanol (TFE), or phosphate buffer). The solvent should not have significant absorbance in the wavelength range of interest.
-
Instrumentation : Use a circular dichroism spectrometer.
-
Acquisition :
-
Far-UV (190-250 nm) : Use a cuvette with a short path length (e.g., 0.1 cm). This region provides information about the peptide's secondary structure.[4]
-
Near-UV (250-350 nm) : A longer path length cuvette (e.g., 1 cm) may be used. This region is sensitive to the environment of aromatic amino acid side chains.[4]
-
-
Data Analysis : The resulting spectrum is typically reported in units of molar ellipticity. The shape and magnitude of the CD spectrum in the far-UV region can be used to estimate the secondary structure content (e.g., α-helix, β-sheet).
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic characterization of a peptide.
Conclusion
The spectroscopic analysis of this compound containing peptides is a multi-faceted process, with each technique providing unique and complementary information. NMR spectroscopy is unparalleled for detailed structural elucidation, confirming the presence and integrity of the protecting groups and the peptide backbone. Mass spectrometry is essential for verifying the molecular weight and amino acid sequence. UV-Vis spectroscopy offers a straightforward method for quantification, while Circular Dichroism provides valuable insights into the secondary structure of the peptide. By employing a combination of these techniques, researchers can ensure the quality and purity of their synthetic peptides, which is a critical step in drug discovery and development.
References
A Comparative Guide to Tyrosine Protection Strategies in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the phenolic hydroxyl function of tyrosine is a critical decision in peptide synthesis, directly influencing the overall yield, purity, and efficiency of the synthetic process. This guide provides an objective comparison of various tyrosine protection strategies, supported by experimental data, to aid in the selection of the most suitable approach for your research and development needs.
Data Presentation: Quantitative Comparison of Tyrosine Protection Strategies
The following tables summarize the performance of different tyrosine protecting groups in terms of crude peptide purity and yield. The data is compiled from various studies to provide a comparative overview. It is important to note that yields can be sequence-dependent and vary based on the specific peptide being synthesized.
Table 1: Comparison of Side-Chain Protecting Groups in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
| Protecting Group | Derivative | Cleavage Conditions | Crude Purity (%) | Key Advantages & Disadvantages |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., 95% TFA) | ~70-85 | Advantages: Widely used, robust, and compatible with standard Fmoc/tBu strategy.[1][2] Disadvantages: Harsh cleavage can lead to side reactions; may be difficult to remove in sterically hindered sequences. |
| Trityl (Trt) | Fmoc-Tyr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM) | ~90-95 | Advantages: Milder cleavage preserves peptide integrity, leading to higher crude purity.[1][3][4] Disadvantages: More acid-labile, which could be a concern with very acid-sensitive linkers.[1] |
| 2-Chlorotrityl (2-Cl-Trt) | Fmoc-Tyr(2-Cl-Trt)-OH | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM) | >95 | Advantages: Extremely mild cleavage conditions allow for the synthesis of fully protected peptide fragments.[1] Disadvantages: Higher cost of the amino acid derivative. |
Data on crude purity is derived from a comparative study by Barlos et al. for a model peptide containing Met, Trp, and Tyr residues.[1][4]
Table 2: Comparison of Side-Chain Protecting Groups in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
| Protecting Group | Derivative | Stability to Nα-Boc Deprotection (TFA) | Final Cleavage | Potential Side Reactions |
| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Partially labile | HF, TFMSA | Premature deprotection can lead to O-acylation and 3-benzyltyrosine formation.[5][6] |
| 2,6-Dichlorobenzyl (2,6-Cl2-Bzl) | Boc-Tyr(2,6-Cl2-Bzl)-OH | High | HF, TFMSA | Minimized premature deprotection, leading to higher purity and yield.[5][6] |
Table 3: Comparison of Enzymatic Ligation Strategies for Tyrosine-Containing Peptides
| Enzymatic Strategy | Enzyme/Reaction | Typical Yield (%) | Key Features |
| Subtilisin-derived Ligases | Subtiligase, Omniligase | 50-98 | High efficiency and broad substrate scope for peptide bond formation.[7][8] |
| Sortase-Mediated Ligation | Sortase A | 30-90 | Site-specific ligation of a recognition motif (e.g., LPXTG) to an N-terminal glycine. Yield is dependent on substrate concentrations and reaction conditions.[9][10][11] |
| Chemoenzymatic Ligation | Tyrosinase + Pictet-Spengler Reaction | 30-48 | Two-step, one-pot reaction for coupling N-terminal tyrosine peptides with aldehydes.[12] |
| Solid-Phase Enzymatic Synthesis | Carboxypeptidase Y | ~78 | Synthesis of a dipeptide (Tyr-Ala) on a solid support.[13] |
Mandatory Visualization
Logical Relationship of Orthogonal Protection Strategies
Caption: Orthogonality of Fmoc/tBu and Boc/Bzl protection strategies in peptide synthesis.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General experimental workflow for solid-phase peptide synthesis (SPPS).
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade
Caption: Simplified schematic of a receptor tyrosine kinase (RTK) signaling cascade.
Experimental Protocols
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the addition of an Fmoc-protected amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[14]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[14]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[14]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).[14]
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[12]
Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the addition of a Boc-protected amino acid.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).[7]
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes.[15]
-
-
Washing: Wash the resin with DCM.[7]
-
Neutralization: Treat the resin with a solution of 5-10% DIPEA in DCM for 2-5 minutes to neutralize the TFA salt.[16]
-
Washing: Wash the resin thoroughly with DCM.[7]
-
Amino Acid Coupling (DIC/HOBt Activation):
-
Washing: Wash the resin with DMF and DCM.[7]
Protocol 3: Final Cleavage and Deprotection
A. Fmoc/tBu Strategy:
-
Wash the final peptide-resin with DCM and dry it under vacuum.[14]
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dry resin.[8]
-
Agitate the mixture at room temperature for 2-4 hours.[17]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.[14]
B. Boc/Bzl Strategy:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with anhydrous hydrogen fluoride (HF) containing scavengers (e.g., anisole) at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with diethyl ether to remove organic byproducts.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific peptide sequence and the scale of the synthesis. Researchers should always consult relevant literature and perform small-scale optimizations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cblpatras.gr [cblpatras.gr]
- 5. Engineering subtilisin and its substrates for efficient ligation of peptide bonds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. From thiol-subtilisin to omniligase: Design and structure of a broadly applicable peptide ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The use of tyrosinases in a chemoenzymatic cascade as a peptide ligation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strona domeny infona.pl [infona.pl]
- 14. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 17. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Tyr(tbu)-ome: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Z-Tyr(tbu)-ome, ensuring the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazard Profile
This compound, also known as N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester, is a derivative of the amino acid tyrosine commonly used in peptide synthesis. While not classified as acutely toxic, it is recognized as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, it is imperative to handle this compound with appropriate care and dispose of it as chemical waste in accordance with institutional and local regulations.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures for this compound, it is mandatory to be equipped with the following personal protective equipment to minimize exposure:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves. |
| Body Protection | A laboratory coat or a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.[1] |
III. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C22H27NO5 |
| Molecular Weight | 385.45 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Boiling Point (Predicted) | 529.8 ± 50.0 °C[1] |
| Density (Predicted) | 1.138 ± 0.06 g/cm3 [1] |
| Storage Temperature | Room Temperature, sealed in a dry place[1] |
IV. Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste streams.
Step 1: Waste Collection
-
All solid waste containing this compound, including residual powder, contaminated personal protective equipment (gloves, etc.), and empty containers, must be collected in a designated hazardous waste container.
-
Use a spatula or a brush to carefully transfer any remaining solid material into the waste container to avoid generating dust.
Step 2: Containerization
-
The designated hazardous waste container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof lid to prevent spills and the release of dust.
Step 3: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Step 4: Temporary Storage
-
The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Store the container in a cool, dry place.
Step 5: Final Disposal
-
Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the pickup and transportation of chemical waste.
V. Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal from the laboratory.
References
Personal protective equipment for handling Z-Tyr(tbu)-ome
Essential Safety and Handling Guide for Z-Tyr(tbu)-ome
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for handling this compound (N-Carbobenzyloxy-O-tert-butyl-L-tyrosine methyl ester), a key reagent in peptide synthesis.
Chemical Identifier:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Cbthis compound, Z-L-Tyr(tBu)-OMe |
| CAS Number | 5068-29-1[1] |
| Molecular Formula | C22H27NO5[1][2] |
| Molecular Weight | 385.45 g/mol [1] |
Hazard Identification and Classification:
While some suppliers classify the compound as not hazardous, aggregated GHS information indicates potential hazards.[3] It is prudent to handle it as a potentially hazardous substance. Key hazard statements associated with the compound include:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the recommended equipment based on Safety Data Sheets.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[6] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][6] Dispose of contaminated gloves after use in accordance with local laws and good laboratory practices.[7] |
| Skin and Body Protection | A laboratory coat is required.[3] For larger spills, a full suit may be necessary.[7] |
| Respiratory Protection | Use in a well-ventilated area.[4][8] If dust formation is likely, a dust respirator (e.g., N95) should be used.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
-
Recommended storage is at room temperature or refrigerated (2-8°C) for long-term stability.[4][5]
2. Handling and Use:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[6][8]
-
Keep away from heat and sources of ignition.[7]
3. Spill Management:
-
Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled material into a designated waste disposal container.[7]
-
Large Spills: Evacuate the area. Use a shovel to place the material into a suitable waste container.[1][7] Avoid generating dust during cleanup.[8]
Disposal Plan
Treat this compound and any contaminated materials as chemical waste.
1. Waste Collection:
-
Place all solid this compound waste and any materials used for cleaning up spills (e.g., contaminated gloves, absorbent pads) into a designated and clearly labeled hazardous waste container.[7][9]
2. Container Labeling and Storage:
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated hazardous waste accumulation area.
3. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor.[9] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[10]
Visual Workflow for Safe Handling
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 5068-29-1 [amp.chemicalbook.com]
- 5. 5068-29-1 this compound AKSci 7971AH [aksci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.ie [fishersci.ie]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
